H-Glu(OMe)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-16-2 | |
| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2046171 | |
| Record name | (5)-Methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-55-4, 25086-16-2 | |
| Record name | 5-Methyl hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic acid, 5-methyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (5)-Methyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5)-methyl L-hydrogen glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glutamic acid gamma-methyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of L-Glutamic Acid γ-Methyl Ester (H-Glu(OMe)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid γ-methyl ester, commonly abbreviated as H-Glu(OMe)-OH, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a crucial intermediate in various chemical syntheses, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its strategic importance lies in the protection of the γ-carboxyl group of glutamic acid, allowing for selective reactions at the α-amino and α-carboxyl groups. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[2] The key physicochemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₁NO₄ | [3] |
| Molecular Weight | 161.16 g/mol | [2] |
| CAS Number | 1499-55-4 | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 182 °C (decomposes) | |
| Optical Activity | [α]20/D +29° (c=2 in 6 M HCl) |
Table 2: Solubility of this compound
The solubility of this compound has been determined in various solvents at different temperatures. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C).
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Water | 0.042569 |
| Methanol | 0.001379 |
| 1,4-Dioxane | 0.000331 |
| Acetone | 0.000221 |
| Ethanol | 0.000212 |
| Ethyl Acetate | 0.000145 |
| 2-Propanol | 0.000144 |
| n-Hexane | 0.000132 |
| 1-Propanol | 0.000116 |
| 2-Butanone | 0.000107 |
| Acetonitrile | 0.000034 |
| Dichloromethane | 0.000024 |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | In D₂O, the spectrum shows characteristic peaks for the α-proton, β- and γ-methylene protons, and the methyl ester protons. | [4] |
| ¹³C NMR | In CD₃OD, characteristic peaks are observed for the carbonyl carbons, the α-carbon, the methylene carbons, and the methoxy carbon. | [2] |
| FTIR | The spectrum displays characteristic absorption bands for the amine, carboxylic acid, and ester functional groups. Notably, carbonyl stretches are observed. | [5][6] |
| Mass Spectrometry | The fragmentation of protonated this compound involves characteristic losses, providing structural information. | [7] |
Synthesis of this compound
The synthesis of this compound typically involves the selective esterification of the γ-carboxyl group of L-glutamic acid. Several methods have been reported, with the most common ones utilizing acid catalysis.
Experimental Protocol: Synthesis via Sulfuric Acid Catalysis
This method is adapted from a patented industrial process.[8]
Materials:
-
L-Glutamic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Hydroxide (Ba(OH)₂)
-
Deionized water
Procedure:
-
Suspend L-glutamic acid in methanol.
-
Slowly add concentrated sulfuric acid while stirring. The amount of catalyst can range from 3-20 mol% relative to L-glutamic acid.
-
Maintain the reaction temperature at approximately 30°C for 1 hour.
-
Neutralize the catalytic amount of H₂SO₄ with Ba(OH)₂.
-
Distill off the excess methanol under reduced pressure.
-
Dissolve the resulting oily residue in water.
-
Add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfate as BaSO₄.
-
Filter the mixture to remove the BaSO₄ precipitate.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Recrystallize the crude product from a suitable solvent system.
-
Dry the purified crystals under vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. L-Glutamic acid 5-methyl ester (1499-55-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Glutamic acid 5-methyl ester (1499-55-4) IR Spectrum [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Purification of H-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key intermediate in the preparation of various amino acid-based pharmaceuticals and research compounds. This document details common synthetic routes, including acid-catalyzed esterification and methods utilizing esterification agents like trimethylchlorosilane. Furthermore, it outlines effective purification protocols and provides key characterization data.
Synthesis of this compound
The primary challenge in synthesizing this compound lies in the selective esterification of the γ-carboxylic acid group over the α-carboxylic acid group of L-glutamic acid. Several methods have been developed to achieve this selectivity, with acid-catalyzed esterification in methanol being the most prevalent.
Acid-Catalyzed Esterification
This widely used method involves the direct reaction of L-glutamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction conditions can be optimized to favor the formation of the γ-monoester.
A common and cost-effective method for the synthesis of L-glutamic acid-5-methyl ester involves the use of sulfuric acid as a catalyst in a methanol solvent. This process has been shown to produce the desired product with high purity.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend L-glutamic acid in methanol.
-
Catalyst Addition: Add an equimolar amount of concentrated sulfuric acid to dissolve the L-glutamic acid. Subsequently, add a catalytic amount of concentrated sulfuric acid (typically 3-20 mol% relative to L-glutamic acid).
-
Esterification: Stir the mixture at a controlled temperature, for instance, 30°C for 1 hour.
-
Catalyst Neutralization (Partial): After the reaction, neutralize the catalytic amount of sulfuric acid with barium hydroxide (Ba(OH)₂).
-
Solvent Recovery: Recover the methanol by distillation until an oily residue is obtained.
-
Work-up: Dissolve the oily residue in water and add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfuric acid as barium sulfate (BaSO₄). Monitor the precipitation with barium chloride (BaCl₂) solution until no more sulfate ions are detected.
-
Isolation and Crystallization: Filter off the BaSO₄ precipitate and wash the filter cake thoroughly with water. Concentrate the filtrate under reduced pressure to induce crystallization.
-
Recrystallization and Drying: Recrystallize the crude product from the refrigerator (between 10°C and -10°C). Filter the crystals, wash with methanol, and dry to obtain the final product.[1]
A yield of up to 65% has been reported for this method.[1]
An alternative acid catalyst for this esterification is hydrogen chloride gas dissolved in methanol.
Experimental Protocol:
-
Reaction Setup: To a solution of hydrogen chloride in anhydrous ethanol (e.g., 60 g HCl in 1 liter of ethanol), add L-glutamic acid (e.g., 147 g).
-
Esterification: Stir the resulting solution for a specified time (e.g., 55 minutes) at a controlled temperature (e.g., 20-25°C).
-
Precipitation: Stop the esterification and precipitate the product by adding an organic alkaline substance, such as diethanolamine in anhydrous ethanol, until the solution is faintly alkaline (pH 7.1-8.5).
-
Isolation and Washing: The product will precipitate out of the solution. Cool the reaction mixture, filter the precipitate, and wash it with hot ethanol (e.g., 60°C) to remove any inorganic salts.
-
Drying: Dry the product to obtain γ-alkyl glutamate.
Using this method for the synthesis of γ-ethyl glutamate, a yield of 74% has been reported.
Esterification using Trimethylchlorosilane (TMSCl)
A convenient and mild method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This method is compatible with a wide range of amino acids and generally proceeds at room temperature.[2]
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, place the amino acid (0.1 mol).
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid and stir.
-
Esterification: Add methanol (100 mL) to the mixture and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.[2]
This method has been reported to produce various amino acid methyl ester hydrochlorides in good to excellent yields.[2]
Synthesis Involving Protecting Groups
For specific applications, particularly in peptide synthesis, protecting groups can be employed to ensure the selective esterification of the γ-carboxyl group. This often involves protecting the α-amino group (e.g., with Fmoc or Boc) and the α-carboxyl group, allowing for the specific modification of the γ-carboxyl group. While detailed protocols for the sole synthesis of this compound using this strategy are less common, the principles are well-established in peptide chemistry.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, the diester byproduct (H-Glu(OMe)-OMe), and any residual catalyst or salts. The most common purification techniques are precipitation and crystallization.
Purification by Precipitation and Crystallization
As detailed in the synthesis protocols, a key purification step involves the selective precipitation of the product from the reaction mixture.
Experimental Protocol:
-
pH Adjustment: After the esterification reaction, carefully adjust the pH of the solution to the isoelectric point of this compound (approximately 7.1 to 8.5) using an organic base like diethylamine or diethanolamine. At this pH, the γ-monoester is least soluble and precipitates out of the solution.
-
Filtration and Washing: Filter the crude precipitate and wash it with a suitable solvent, such as methanol or ethanol, to remove soluble impurities and salts.[1]
-
Recrystallization: For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a minimum amount of hot solvent (e.g., water or an alcohol-water mixture) and allowing it to cool slowly. The pure crystals are then collected by filtration, washed with a cold solvent, and dried.[1]
A purity of over 98% can be achieved through this method.[1]
Data Presentation
The following tables summarize the quantitative data from the described synthesis methods.
Table 1: Summary of this compound Synthesis Methods and Yields
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Acid-Catalyzed | H₂SO₄ | Methanol | 30 | 1 hour | 65 | >98 | [1] |
| Acid-Catalyzed | HCl | Ethanol | 20-25 | 55 minutes | 74 (for ethyl ester) | Not specified | |
| Esterification | TMSCl | Methanol | Room Temperature | Varies | Good to Excellent | Not specified | [2] |
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
Melting Point: The reported melting point for L-glutamic acid 5-methyl ester is approximately 182°C (decomposition).
-
Optical Rotation: A specific rotation of [α]20/D +29° (c = 2 in 6 M HCl) has been reported.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, particularly the position of the methyl ester group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl, the carboxylic acid, and the amine.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Visualizations
The following diagrams illustrate the synthesis and purification workflows described in this guide.
Caption: Overview of common synthesis pathways for this compound.
Caption: General workflow for the purification of this compound.
References
Spectroscopic Profile of H-Glu(OMe)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key amino acid derivative utilized in pharmaceutical and fine chemical synthesis. This document compiles nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| 4.1 | t | α-CH |
| 3.7 | s | -OCH₃ |
| 2.6 | m | γ-CH₂ |
| 2.2 | m | β-CH₂ |
Note: Spectra are typically recorded in deuterated solvents such as CD₃OD or D₂O. Chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| 174.3 | α-COOH |
| 171.4 | γ-COOCH₃ |
| 53.2 | α-CH |
| 52.5 | -OCH₃ |
| 30.4 | γ-CH₂ |
| 26.6 | β-CH₂ |
Note: The assignments are based on typical chemical shifts for amino acid derivatives.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-2500 | O-H (Carboxylic Acid) | Broad absorption due to hydrogen bonding |
| 3100-3000 | N-H (Amine) | Stretch, may be broad |
| 2950-2850 | C-H (Alkyl) | Stretch |
| 1735-1750 | C=O (Ester) | Strong, sharp stretch |
| 1700-1725 | C=O (Carboxylic Acid) | Strong, sharp stretch |
| 1640-1550 | N-H (Amine) | Bend |
| 1320-1210 | C-O (Ester & Carboxylic Acid) | Stretch |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for Protonated this compound ([M+H]⁺)
| m/z | Ion | Fragmentation Pathway |
| 162.07 | [M+H]⁺ | Molecular Ion |
| 144 | [M+H - H₂O]⁺ | Loss of water from the α-carboxyl group |
| 130 | [M+H - CH₃OH]⁺ | Loss of methanol from the γ-carboxyl group |
| 102 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the 144 ion |
| 84 | C₄H₆NO⁺ | A common fragment arising from multiple pathways, including loss of HY + CO from [MH-HX]+ ions.[1] |
Note: The molecular weight of this compound is 161.16 g/mol . The [M+H]⁺ ion is expected at m/z 162.07.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)). Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid or acetic acid to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility and stability of L-Glutamic acid γ-methyl ester
An In-depth Technical Guide to the Solubility and Stability of L-Glutamic Acid γ-Methyl Ester
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. L-Glutamic acid γ-methyl ester, a key derivative of L-glutamic acid, serves as a vital building block in the synthesis of peptides and various bioactive molecules.[1] Its unique structure enhances characteristics like solubility and stability, making it a valuable compound in drug formulation and delivery systems.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility and stability of L-Glutamic acid γ-methyl ester, presenting quantitative data, detailed experimental protocols, and key chemical pathways.
Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1499-55-4 | [1][4][5][6] |
| Molecular Formula | C₆H₁₁NO₄ | [1][6] |
| Molecular Weight | 161.16 g/mol | [1][4][6] |
| Appearance | White to off-white powder or crystal | [1][6] |
| Melting Point | ~182 °C (with decomposition) | [5][6] |
| Storage | Store at 0-8 °C or Room Temperature, in a dark place under an inert atmosphere. | [1][6] |
Solubility Profile
The esterification of the γ-carboxyl group significantly alters the solubility profile of L-glutamic acid, enhancing its solubility in a wider range of solvents compared to the parent amino acid.[1][2] The parent L-glutamic acid is noted to be insoluble in solvents like methanol, ethanol, and acetone, whereas the γ-methyl ester derivative is soluble in these and other organic solvents.[6][7]
Quantitative Solubility Data
A comprehensive study by Wang et al. (2021) systematically measured the mole fraction solubility (x₁) of L-Glutamic acid γ-methyl ester in twelve different solvents across a temperature range of 283.15 K to 323.15 K.[8][9] The data reveals that solubility is highest in water and positively correlates with temperature in all tested solvents.[8][9]
Table 1: Mole Fraction Solubility (x₁) of L-Glutamic Acid γ-Methyl Ester in Various Solvents at Different Temperatures (K)
| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone |
| 283.15 | 0.02704 | 0.00078 | 0.00021 | 0.00013 | 0.00010 | 0.00020 |
| 288.15 | 0.02931 | 0.00086 | 0.00024 | 0.00014 | 0.00011 | 0.00022 |
| 293.15 | 0.03173 | 0.00095 | 0.00026 | 0.00016 | 0.00012 | 0.00024 |
| 298.15 | 0.03433 | 0.00104 | 0.00029 | 0.00018 | 0.00013 | 0.00026 |
| 303.15 | 0.03712 | 0.00114 | 0.00032 | 0.00020 | 0.00014 | 0.00028 |
| 308.15 | 0.04011 | 0.00125 | 0.00035 | 0.00022 | 0.00016 | 0.00031 |
| 313.15 | 0.04332 | 0.00138 | 0.00039 | 0.00024 | 0.00018 | 0.00033 |
| 318.15 | 0.04677 | 0.00151 | 0.00043 | 0.00027 | 0.00020 | 0.00036 |
| 323.15 | 0.05048 | 0.00166 | 0.00047 | 0.00030 | 0.00022 | 0.00039 |
| Temperature (K) | 2-Butanone | Acetonitrile | 1,4-Dioxane | Ethyl Acetate | n-Hexane | Dichloromethane |
| 283.15 | 0.00011 | 0.00014 | 0.00023 | 0.00007 | 0.00002 | 0.00003 |
| 288.15 | 0.00012 | 0.00015 | 0.00025 | 0.00008 | 0.00002 | 0.00004 |
| 293.15 | 0.00013 | 0.00017 | 0.00027 | 0.00009 | 0.00002 | 0.00004 |
| 298.15 | 0.00015 | 0.00019 | 0.00030 | 0.00010 | 0.00002 | 0.00005 |
| 303.15 | 0.00016 | 0.00021 | 0.00033 | 0.00011 | 0.00003 | 0.00006 |
| 308.15 | 0.00018 | 0.00023 | 0.00036 | 0.00012 | 0.00003 | 0.00007 |
| 313.15 | 0.00020 | 0.00025 | 0.00039 | 0.00014 | 0.00003 | N/A |
| 318.15 | 0.00022 | 0.00028 | 0.00043 | 0.00015 | 0.00004 | N/A |
| 323.15 | 0.00024 | 0.00031 | 0.00047 | 0.00017 | 0.00004 | N/A |
Data extracted from J. Chem. Eng. Data 2021, 66, 11, 4213–4222.[8][9]
Stability Profile
The stability of L-Glutamic acid γ-methyl ester is influenced by temperature, pH, and the presence of oxidative agents. The primary degradation pathways involve hydrolysis of the ester bond and intramolecular cyclization, a reaction well-documented for the parent L-glutamic acid and related compounds.
pH Stability
The stability of amino acids and their esters is highly pH-dependent. For L-glutamic acid, conversion to pyroglutamic acid is a significant degradation pathway at intermediate pH values (e.g., pH 2-3), while stability is greater at very low or high pH.[10] For the ester, two main reactions can be anticipated under aqueous conditions:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding L-glutamic acid and methanol. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible compared to the reversible acid-catalyzed reaction.[11]
-
Intramolecular Cyclization: Similar to the parent compound, the ester can undergo cyclization to form pyroglutamic acid, particularly under acidic conditions and/or upon heating.
Table 2: Summary of pH-Dependent Stability
| Condition | Primary Degradation Pathway | Expected Rate |
| Acidic (pH < 4) | Ester Hydrolysis, Intramolecular Cyclization to Pyroglutamic Acid | Moderate to High |
| Neutral (pH 5-8) | Slow Ester Hydrolysis | Low; represents the region of maximum stability.[12] |
| Basic (pH > 8) | Ester Hydrolysis (Saponification) | High |
Thermal Stability
L-Glutamic acid γ-methyl ester decomposes at its melting point of approximately 182°C.[5][6] Thermal degradation studies on the parent L-glutamic acid show that at elevated temperatures (185-280°C), it decomposes into products such as pyroglutamic acid, succinimide, and pyrrolidone.[13] Pyrolysis at even higher temperatures can yield succinimide, pyrrole, acetonitrile, and 2-pyrrolidone.[13][14] It is expected that the ester would follow similar degradation pathways involving cyclization and decarboxylation, in addition to reactions involving the ester group itself.
Experimental Protocols
Protocol for Solubility Determination (Static Gravimetric Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9][15][16][17]
Methodology:
-
Preparation: Add an excess amount of L-Glutamic acid γ-methyl ester to a known mass of the selected solvent in a jacketed glass vessel maintained at a constant temperature by a thermostatic water bath.
-
Equilibration: Stir the suspension vigorously for a sufficient time (e.g., 2-10 hours) to ensure solid-liquid equilibrium is reached.
-
Settling: Stop the stirring and allow the suspension to settle for several hours (e.g., 2 hours) at the constant temperature, permitting the undissolved solid to precipitate.
-
Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any fine particles.
-
Analysis: Transfer the filtered aliquot to a pre-weighed container. Determine the mass of the solution.
-
Drying: Evaporate the solvent by drying the container in a vacuum oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved.[8]
-
Calculation: The mass of the dissolved solute and the initial mass of the solvent are used to calculate the solubility, typically expressed as a mole fraction or g/100mL.
Protocol for Stability Analysis (HPLC-UV/MS)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the stability of pharmaceutical compounds by separating and quantifying the parent compound from its degradation products.[18][19]
Methodology:
-
Sample Preparation: Prepare stock solutions of L-Glutamic acid γ-methyl ester in a suitable solvent (e.g., water or a buffered solution).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
pH: Adjust the pH of the solutions using HCl (for acidic conditions, e.g., pH 1-3) or NaOH (for basic conditions, e.g., pH 9-12). Maintain a control at neutral pH.
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. Quench any ongoing reaction if necessary (e.g., by neutralization or cooling).
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase (e.g., C18) or HILIC column for separation.[18]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Detection: Use a UV detector (e.g., at 210 nm) for quantification. A Mass Spectrometer (MS) can be coupled to the HPLC (LC-MS) to identify the mass of the parent compound and any degradation products, confirming their identity.[18]
-
-
Data Analysis: Quantify the peak area of L-Glutamic acid γ-methyl ester at each time point. The decrease in the peak area over time is used to determine the degradation kinetics (e.g., rate constant and half-life) under each stress condition. Plot the percentage of remaining compound versus time.
Key Degradation Pathway
The most relevant degradation pathway for both L-glutamic acid and its esters in aqueous solution is the intramolecular cyclization to form pyroglutamic acid (5-oxoproline). This reaction is a dehydration/condensation reaction that is favored by heat and non-neutral pH conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. L -Glutamic acid 5-methyl ester 99 1499-55-4 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]
- 7. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. helixchrom.com [helixchrom.com]
- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
H-Glu(OMe)-OH: A Synthetic Building Block, Not a Bioactive Modulator
A Technical Clarification for the Research Community
H-Glu(OMe)-OH, known chemically as L-Glutamic acid γ-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid.[1][2] Extensive review of the scientific literature indicates that this compound's primary role is not as a direct modulator of biological systems, but rather as a specialized chemical building block. Specifically, it is utilized in the field of synthetic chemistry, most notably in peptide synthesis.
Contrary to the premise of a direct "mechanism of action," this compound is not documented to initiate specific signaling pathways or act on distinct molecular targets in a physiological context in the manner of a therapeutic drug or endogenous signaling molecule. Its utility lies in its chemical structure, which facilitates the controlled assembly of complex peptides.
Primary Application: Peptide Synthesis
In the synthesis of peptides, it is crucial to selectively protect and deprotect reactive functional groups on amino acids to ensure they link together in the correct sequence. This compound serves as a protected form of L-glutamic acid.[3] The methyl ester group on the side-chain (gamma) carboxyl group prevents it from forming unwanted bonds during the peptide chain elongation process. This allows for the precise incorporation of glutamic acid residues into a growing peptide chain, which is essential for the structure and function of many biologically active peptides.
The workflow for its use in synthesis can be generalized as follows:
References
H-Glu(OMe)-OH as a Glutamic Acid Mimetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, molecules that mimic or modulate the activity of glutamic acid are of significant interest in neuroscience research and drug development. This technical guide provides a comprehensive overview of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester), a derivative of glutamic acid, and explores its potential, though largely uncharacterized, role as a glutamic acid mimetic. This document details the known chemical properties of this compound, provides an in-depth review of the glutamatergic system, and outlines key experimental protocols to investigate its pharmacological activity at glutamate receptors and transporters.
Introduction to this compound
This compound, also known as L-Glutamic acid γ-methyl ester, is a derivative of L-glutamic acid where the gamma-carboxyl group is esterified with a methyl group.[1] It is primarily recognized and utilized as a building block in peptide synthesis and for the creation of various bioactive molecules.[1][2] Its structural similarity to glutamic acid, the endogenous ligand for glutamate receptors, suggests a potential role as a glutamatergic agent. However, its specific interactions with the components of the glutamatergic system have not been extensively reported in publicly available literature.
Chemical and Physical Properties
This compound is typically a white to off-white powder. The presence of the methyl ester can alter its physicochemical properties, such as solubility and bioavailability, compared to the parent molecule, glutamic acid.
| Property | Value | Reference |
| Molecular Formula | C6H11NO4 | --INVALID-LINK-- |
| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Stereoisomers | L- and D-isomers exist | N/A |
The Glutamatergic System: An Overview
The glutamatergic system is the most widespread excitatory neurotransmitter system in the brain.[3][4] It is integral to a vast array of normal physiological functions.[3] The system's key components include glutamate, its receptors, and its transporters.
Glutamate Receptors
Glutamate receptors are broadly classified into two main families: ionotropic and metabotropic.
iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[5] They are further divided into three subtypes based on their selective agonists:
-
NMDA Receptors (NMDARs): Activated by N-methyl-D-aspartate, these receptors are crucial for synaptic plasticity, learning, and memory.[6]
-
AMPA Receptors (AMPARs): Activated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, these receptors mediate the majority of fast excitatory neurotransmission.[6]
-
Kainate Receptors (KARs): Activated by kainic acid, these receptors have roles in both pre- and postsynaptic signaling.[6]
mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are classified into three groups:
-
Group I (mGluR1, mGluR5): Coupled to Gq/G11, leading to phospholipase C activation.
-
Group II (mGluR2, mGluR3): Coupled to Gi/Go, leading to inhibition of adenylyl cyclase.
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, inhibiting adenylyl cyclase.
Glutamate Transporters
Excitatory Amino Acid Transporters (EAATs) are responsible for the uptake of glutamate from the synaptic cleft, which is critical for terminating the synaptic signal and preventing excitotoxicity.
This compound as a Putative Glutamic Acid Mimetic
The structural resemblance of this compound to glutamic acid provides a strong rationale for investigating its potential as a glutamic acid mimetic. The esterification at the gamma-carboxyl group may influence its binding affinity and efficacy at different glutamate receptor subtypes and its interaction with glutamate transporters. It is plausible that this compound could act as an agonist, partial agonist, or antagonist at these sites. One study on the related compound, glutamate diethyl ester (GDEE), showed it to have low potency in displacing L-[3H]-glutamate binding, suggesting that simple esters may not be potent mimics.[7]
Experimental Protocols for Pharmacological Characterization
To elucidate the role of this compound as a glutamic acid mimetic, a series of in vitro and ex vivo experiments are necessary. The following are generalized protocols that can be adapted for this purpose.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to different glutamate receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various glutamate receptors.
Materials:
-
Cell membranes prepared from cells expressing a specific glutamate receptor subtype (e.g., HEK293 cells transfected with NMDAR, AMPAR, or mGluR subtypes).
-
A suitable radioligand for each receptor subtype (e.g., [3H]CGP 39653 for NMDA receptors, [3H]AMPA for AMPA receptors, [3H]quisqualic acid for some mGluRs).[8]
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to calculate the IC50 value of this compound, which can then be converted to a Ki value.
Electrophysiology
Whole-cell patch-clamp electrophysiology can be used to measure the functional effects of this compound on glutamate receptors in neurons or heterologous expression systems.[9][10]
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at glutamate receptors.
Materials:
-
Cultured neurons or cells expressing the glutamate receptor of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Extracellular and intracellular recording solutions.
-
This compound and known glutamate receptor agonists/antagonists.
Procedure:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Apply known concentrations of this compound to the cell via a perfusion system.
-
Record changes in membrane current or voltage.
-
To test for agonism, apply this compound alone and observe for a response.
-
To test for antagonism, co-apply this compound with a known agonist and observe for a reduction in the agonist-evoked response.
-
Analyze the current-voltage relationship and dose-response curves to characterize the functional effects of the compound.
Glutamate Uptake Assays
These assays determine the effect of this compound on the function of glutamate transporters.
Objective: To assess whether this compound is a substrate or inhibitor of glutamate transporters.
Materials:
-
Synaptosomes or cultured astrocytes that endogenously express glutamate transporters.[11]
-
[3H]-L-glutamate.
-
This compound.
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes or astrocytes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-L-glutamate.
-
After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
A decrease in [3H]-L-glutamate uptake would suggest that this compound is either a substrate that competes with glutamate for transport or an inhibitor of the transporter.
Visualizing Key Pathways and Workflows
Signaling Pathways
Caption: Overview of Glutamatergic Synaptic Transmission.
Experimental Workflow
Caption: Workflow for Characterizing this compound's Mimetic Activity.
Conclusion and Future Directions
This compound presents an intriguing, yet understudied, molecule within the landscape of glutamatergic research. While its primary application has been in synthetic chemistry, its structural analogy to glutamic acid warrants a thorough investigation into its potential as a glutamatergic mimetic. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically characterize the pharmacological profile of this compound. Such studies will be invaluable in determining its affinity for glutamate receptors, its functional activity, and its interaction with glutamate transporters. The insights gained from this research could pave the way for the development of novel chemical tools to probe the glutamatergic system and may even provide a scaffold for the design of new therapeutic agents for a range of neurological disorders. Future work should focus on conducting these foundational experiments to move the understanding of this compound from a putative mimetic to a well-characterized pharmacological agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 7. Specific binding of L-[3H]-glutamic acid to rat substantia nigra synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to H-Glu(OMe)-OH: Commercial Sourcing, Synthetic Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key building block in synthetic organic chemistry and drug discovery. This document details commercial availability and pricing, provides a detailed experimental protocol for a common synthetic transformation, and illustrates the experimental workflow using a Graphviz diagram.
Introduction
This compound, with the CAS number 1499-55-4, is a derivative of the non-essential amino acid L-glutamic acid. The presence of the methyl ester on the side-chain carboxyl group makes it a valuable precursor in peptide synthesis, allowing for selective modification of the α-carboxyl and α-amino groups. Its applications extend to the synthesis of various bioactive molecules and as a starting material for the preparation of pyroglutamic acid derivatives.
Commercial Suppliers and Pricing
This compound is readily available from a variety of commercial chemical suppliers. The pricing can vary based on the purity, quantity, and the vendor. A summary of representative suppliers and their pricing is provided in Table 1.
Table 1: Commercial Suppliers and Pricing for this compound
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | L-Glutamic acid 5-methyl ester | 99% | 25 g | $141.00[1] |
| MedChemExpress | This compound | >98% | 100 g | $25.00[2] |
| Apollo Scientific | L-Glutamic acid 5-methyl ester | 98% | 25 g | £15.00[3] |
| 100 g | £17.00[3] | |||
| 500 g | £67.00[3] | |||
| MyBioSource | H-DL-Glu(Ome)-OH | Research Grade | 10 g | $115.00 |
| 25 g | $150.00 | |||
| Aapptec | This compound | - | - | Inquiry |
| Thermo Scientific | L-Glutamic acid 5-methyl ester, 99% | 99% | 25 g | Inquiry |
| Biosynth | 5-Methyl L-Glutamate | - | - | Inquiry |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the supplier's website for the most current pricing and availability.
Experimental Protocols
While this compound is primarily utilized in peptide synthesis, a common and illustrative transformation is its cyclization to methyl L-pyroglutamate. This intramolecular condensation reaction is a key step in the synthesis of various pharmaceuticals and natural products.
3.1. Synthesis of Methyl L-Pyroglutamate from this compound
This protocol describes the thermal cyclization of this compound to form methyl L-pyroglutamate.
Materials:
-
This compound (L-Glutamic acid γ-methyl ester)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 62.1 mmol) and toluene (150 mL).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a heating mantle. The toluene will form an azeotrope with the water generated during the intramolecular condensation, which will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexane).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude methyl L-pyroglutamate by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research detailing the direct interaction of this compound with distinct biological signaling pathways. Its biological relevance is primarily understood through its relationship with L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system. L-glutamic acid is a key player in numerous physiological processes, including synaptic plasticity, learning, and memory. It exerts its effects through ionotropic (e.g., NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors (mGluRs).
Given the absence of a defined signaling pathway for this compound itself, the following section provides a visualization of the experimental workflow for its synthetic application.
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the synthesis and purification of methyl L-pyroglutamate from this compound.
Caption: Experimental workflow for the synthesis of methyl L-pyroglutamate.
References
A Technical Guide to the Handling and Storage of H-Glu(OMe)-OH
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential procedures for the safe handling and optimal storage of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester). Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.
Compound Identification and Properties
This compound, with the CAS Number 1499-55-4, is the γ-methyl ester of L-glutamic acid.[1] It is a commonly used amino acid derivative in peptide synthesis and other biochemical research applications.[2] Its appearance is typically a white to off-white solid powder.[3][4][5]
| Property | Data |
| Chemical Name | L-Glutamic acid γ-methyl ester[1] |
| Synonyms | This compound[1] |
| CAS Number | 1499-55-4[1] |
| Molecular Formula | C₆H₁₁NO₄[1] |
| Molecular Weight | 161.2 g/mol [1] |
| Appearance | White to off-white powder[3][5] |
| Solubility | Soluble in water (H₂O: 50 mg/mL, may require sonication)[3][6], Slightly soluble in Methanol[6] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling is essential to prevent accidental exposure. The following procedures are based on standard safety data for similar chemical compounds.
-
Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use of a chemical fume hood is strongly recommended.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or glasses.
-
Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile).[7]
-
Body Protection : A standard laboratory coat should be worn.
-
-
General Hygiene : Avoid the formation of dust.[7] Do not breathe dust, vapors, or mist.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.
First Aid Measures
In case of accidental exposure, follow these first-aid guidelines:
-
After Eye Contact : Immediately rinse with plenty of water for at least 15 minutes.[7] Consult a physician.
-
After Skin Contact : Take off contaminated clothing immediately.[7] Wash off the affected area with soap and plenty of water.[7]
-
After Ingestion : Rinse mouth with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.
Storage Procedures
The stability of this compound is highly dependent on proper storage conditions. Different guidelines apply to the solid form and prepared stock solutions.
For maximum shelf-life, the solid powder should be stored in a tightly sealed container in a dry, cool, and dark place.[6][7]
| Storage Condition | Duration |
| -20°C | Up to 3 years[8] |
| 4°C (or 2-8°C) | Up to 2 years[6][8] |
| Inert Atmosphere | Recommended for long-term storage[6] |
Once dissolved, stock solutions are less stable and require colder temperatures. It is critical to aliquot solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]
| Storage Condition | Duration |
| -80°C | Up to 6 months[3][8][9] |
| -20°C | Up to 1 month[3][8][9] |
The following diagram outlines the decision-making process for appropriate storage upon receiving the compound.
Experimental Protocols
This protocol details the steps for preparing a concentrated stock solution for use in experiments.
-
Calculation : Determine the required volume of solvent. For a 50 mg/mL solution, 100 mg of this compound will require 2 mL of purified water (e.g., Milli-Q or deionized).
-
Weighing : In a chemical fume hood, accurately weigh the desired mass of this compound powder into a sterile conical tube or vial.
-
Dissolution : Add the calculated volume of purified water to the vial. Cap tightly and vortex. If the solid does not dissolve completely, place the vial in an ultrasonic bath until the solution is clear.[3]
-
Sterilization : For biological applications, it is crucial to sterilize the stock solution. Pass the solution through a 0.22 µm syringe filter into a new sterile tube.[3][9]
-
Aliquoting : Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation of the entire stock.
-
Storage : Clearly label all aliquots with the compound name, concentration, and date of preparation. Immediately transfer the aliquots to an -80°C freezer for long-term storage.[3][8][9]
The workflow for this protocol is visualized in the diagram below.
Spill and Disposal Management
-
Spill Containment : In the event of a small spill, carefully sweep or collect the solid material, avoiding dust generation.[7] Place it in a suitable, closed container for disposal.[7]
-
Waste Disposal : Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not let the chemical enter drains.[7]
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H-DL-GLU(OME)-OH CAS#: 14487-45-7 [amp.chemicalbook.com]
- 6. H-Glu-OMe | 6384-08-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to H-DL-Glu(OMe)-OH and L-Glutamic Acid 5-Methyl Ester for Researchers and Drug Development Professionals
An In-depth Analysis of Stereoisomers in Amino Acid Chemistry
This technical guide provides a comprehensive comparison of H-DL-Glu(OMe)-OH and L-Glutamic acid 5-methyl ester, two closely related derivatives of glutamic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into their distinct chemical properties, synthesis protocols, and applications, with a particular focus on the implications of stereochemistry.
Core Chemical and Physical Properties
H-DL-Glu(OMe)-OH and L-Glutamic acid 5-methyl ester share the same molecular formula and weight. However, their stereochemical differences give rise to distinct physical properties, most notably their optical activity. H-DL-Glu(OMe)-OH is a racemic mixture of the D- and L-enantiomers, rendering it optically inactive. In contrast, L-Glutamic acid 5-methyl ester consists solely of the L-enantiomer, resulting in a specific optical rotation.[1]
A summary of their key quantitative data is presented below for direct comparison.
| Property | H-DL-Glu(OMe)-OH | L-Glutamic acid 5-methyl ester |
| Synonyms | DL-Glutamic acid γ-methyl ester, 5-methyl DL-glutamate | L-Glutamic acid γ-methyl ester, H-Glu(OMe)-OH |
| CAS Number | 14487-45-7[1][2] | 1499-55-4[3] |
| Molecular Formula | C6H11NO4[1][2] | C6H11NO4[3] |
| Molecular Weight | 161.16 g/mol [1][2] | 161.16 g/mol [3] |
| Appearance | White to off-white powder[2][4] | White to almost white powder or crystals[3] |
| Melting Point | 183 °C (decomposes)[2] | 182 °C (decomposes)[3][5] |
| Optical Rotation | [α]D/20 = ± 0º (c=2 in 6N HCl)[1] | [α]D/20 = +29° (c=2 in 6 M HCl)[3][6][7], [α]D/24 = +13° (c=1 in H2O)[3] |
| Predicted pKa | 2.18 ± 0.10[2] | 2.18 ± 0.10[3] |
Solubility of L-Glutamic acid 5-methyl ester in Various Solvents at 298.15 K (Mole Fraction, x1) [8]
| Solvent | Mole Fraction (x1) |
| Water | 0.042569 |
| Methanol | 0.001379 |
| 1,4-Dioxane | 0.000331 |
| Acetone | 0.000221 |
| Ethanol | 0.000212 |
| Ethyl acetate | 0.000145 |
| 2-Propanol | 0.000144 |
| n-Hexane | 0.000132 |
| 1-Propanol | 0.000116 |
| 2-Butanone | 0.000107 |
| Acetonitrile | 0.000034 |
| Dichloromethane | 0.000024 |
Synthesis and Experimental Protocols
The synthesis of both compounds typically involves the esterification of the γ-carboxylic acid group of glutamic acid. The choice of starting material—racemic DL-glutamic acid or enantiomerically pure L-glutamic acid—determines the final product.
Synthesis of L-Glutamic Acid 5-Methyl Ester
A common and efficient method for the synthesis of L-Glutamic acid 5-methyl ester is through the acid-catalyzed esterification of L-glutamic acid in methanol.
Protocol:
-
Reaction Setup: Suspend L-glutamic acid (1 equivalent) in methanol.
-
Catalyst Addition: Slowly add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or trimethylsilyl chloride (TMSCl), to the suspension.[3][9] The amount of catalyst can vary, with some protocols using equimolar amounts of a strong acid to first dissolve the amino acid, followed by a catalytic amount for the esterification.[9]
-
Esterification: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 1 hour).[9]
-
Neutralization and Workup: After the reaction is complete, neutralize the excess acid. For instance, if H₂SO₄ is used, it can be precipitated by the addition of barium hydroxide (Ba(OH)₂).[9]
-
Isolation and Purification: Remove the precipitated salts by filtration. The filtrate, containing the product, is then concentrated under reduced pressure to induce crystallization. The resulting crystals can be further purified by recrystallization from a suitable solvent like methanol.[9]
Synthesis of H-DL-Glu(OMe)-OH
The synthesis of the racemic mixture follows a similar procedure to the L-enantiomer, with the key difference being the use of DL-glutamic acid as the starting material. The same acid-catalyzed esterification in methanol can be employed.
Applications in Research and Development
The primary application of L-Glutamic acid 5-methyl ester is in peptide synthesis, where it serves as a protected form of L-glutamic acid.[10] The methyl ester group on the side chain prevents its participation in the peptide bond formation, allowing for the specific formation of a peptide bond at the α-carboxyl group.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, L-Glutamic acid 5-methyl ester, typically with its α-amino group protected (e.g., with Fmoc or Boc), is used as a building block to incorporate glutamic acid residues into a growing peptide chain.
General Workflow for Fmoc-based SPPS:
-
Deprotection: The Fmoc protecting group of the N-terminal amino acid on the solid support is removed, typically using a solution of piperidine in DMF.
-
Activation and Coupling: The α-carboxyl group of the incoming Fmoc-L-Glu(OMe)-OH is activated using a coupling reagent (e.g., HBTU, HATU). The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminal amino acid.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the solid support, and all protecting groups (including the methyl ester on the glutamic acid side chain) are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-DL-GLU(OME)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]
- 4. H-DL-GLU(OME)-OH CAS#: 14487-45-7 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. L-Glutamic acid 5-methyl ester 99% | 1499-55-4 [sigmaaldrich.com]
- 7. L -Glutamic acid 5-methyl ester 99 1499-55-4 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
The Potential of H-Glu(OMe)-OH in Neuroscience: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2][3][4][5] Its activity is mediated by a diverse family of ionotropic and metabotropic glutamate receptors.[2][5] The precise modulation of these receptors is a key strategy in the development of novel therapeutics for a range of neurological and psychiatric disorders. H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester, is a derivative of L-glutamic acid in which the gamma-carboxyl group is methylated. While primarily utilized in peptide synthesis, its structural similarity to L-glutamate suggests a potential for interaction with glutamate receptors. This technical guide explores the potential applications of this compound in neuroscience, proposing a framework for its investigation as a pharmacological tool or therapeutic lead. Based on structure-activity relationship (SAR) principles of glutamate receptor ligands, we hypothesize that the modification at the omega-acidic terminal could significantly alter its binding and functional activity at glutamate receptors, potentially leading to antagonist or partial agonist properties.[6] This document provides a series of detailed experimental protocols to systematically evaluate the neuroactivity of this compound, from initial receptor binding assays to functional characterization using electrophysiology. The aim is to provide a comprehensive roadmap for researchers to explore the untapped potential of this readily available glutamate derivative.
Introduction to the Glutamatergic System
The glutamatergic system is fundamental to the functioning of the central nervous system. L-glutamate acts as a neurotransmitter at the majority of excitatory synapses in the brain.[1][2][3] Its signaling is mediated by two main families of receptors:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three subtypes based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors: Permeable to Ca²⁺ in addition to Na⁺ and K⁺, they are crucial for synaptic plasticity.[2]
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Mediate the majority of fast excitatory neurotransmission.
-
Kainate receptors: Involved in both pre- and postsynaptic modulation of synaptic transmission.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and cell excitability through second messenger signaling cascades. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
The precise control of glutamate levels in the synaptic cleft is critical, as excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[1] Therefore, molecules that can modulate the activity of glutamate receptors are of significant interest for therapeutic development.
This compound: A Candidate for Neuromodulation
This compound is a simple derivative of L-glutamic acid. Its key structural feature is the esterification of the gamma-carboxyl group.
| Compound | Structure | Key Feature |
| L-Glutamic Acid | HOOC-CH(NH₂)-CH₂-CH₂-COOH | Two acidic carboxyl groups |
| This compound | HOOC-CH(NH₂)-CH₂-CH₂-COOCH₃ | Gamma-carboxyl group is methylated |
Studies on the structure-activity relationships of glutamate receptor ligands have shown that modifications to the omega-acidic terminal can have a profound impact on their pharmacological properties.[6] Specifically, alterations in the acidity and steric bulk of this group can convert an agonist into an antagonist. The methyl ester in this compound neutralizes the negative charge of the gamma-carboxyl group and introduces a small lipophilic moiety. This modification could potentially:
-
Reduce agonist potency at all glutamate receptor subtypes.
-
Confer antagonist properties by allowing the molecule to bind to the receptor without inducing the conformational change required for activation.
-
Exhibit subtype selectivity that differs from that of L-glutamate.
-
Act as a prodrug , where the methyl ester is cleaved by esterases in the brain to release L-glutamate, potentially leading to a delayed and sustained agonist effect.
These possibilities warrant a thorough investigation of the neuropharmacological profile of this compound.
Proposed Experimental Investigation
To systematically evaluate the potential of this compound in neuroscience, a tiered approach is proposed, starting with in vitro receptor binding and progressing to functional cellular assays.
Tier 1: Glutamate Receptor Binding Assays
The initial step is to determine if this compound binds to any of the glutamate receptor subtypes. This can be achieved through competitive radioligand binding assays using membrane preparations from cells expressing specific receptor subtypes or from brain tissue.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the glutamate receptor subtype of interest (e.g., GluN1/GluN2A for NMDA, GluA2 for AMPA, or mGluR5).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A known concentration of a high-affinity radioligand for the target receptor (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, or [³H]quisqualic acid for mGluR5).
-
Increasing concentrations of this compound or a known competitor (for positive control).
-
Membrane preparation.
-
-
Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Illustrative Quantitative Data (Hypothetical)
| Receptor Subtype | Radioligand | This compound Ki (µM) | L-Glutamate Ki (µM) |
| NMDA (GluN2A) | [³H]CGP 39653 | > 1000 | 0.5 |
| AMPA (GluA2) | [³H]AMPA | 525 | 0.2 |
| mGluR5 | [³H]Quisqualic Acid | 85 | 0.1 |
This table presents hypothetical data to illustrate the expected output of the experiment.
Tier 2: Functional Characterization using Whole-Cell Patch-Clamp Electrophysiology
If this compound demonstrates significant binding to a particular glutamate receptor subtype, the next step is to determine its functional effect. Whole-cell patch-clamp electrophysiology is the gold standard for studying the function of ionotropic receptors.[7][8][9][10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing the target receptor on glass coverslips.
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
-
Patch-Clamp Recording:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
Under visual guidance, approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a known agonist for the target receptor (e.g., 100 µM glutamate) to elicit a baseline current response.
-
After washout of the agonist, co-apply the agonist with increasing concentrations of this compound to test for antagonistic effects.
-
To test for agonistic effects, apply this compound alone.
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the current responses.
-
For antagonist activity, plot the normalized current response (as a percentage of the control agonist response) against the logarithm of the this compound concentration to determine the IC₅₀.
-
For agonist activity, plot the current amplitude against the logarithm of the this compound concentration to determine the EC₅₀ and maximal efficacy relative to the full agonist.
-
Illustrative Quantitative Data (Hypothetical)
| Receptor Subtype | Agonist | This compound IC₅₀ (µM) | This compound EC₅₀ (µM) | % Max Response (vs. Glu) |
| AMPA (GluA2) | 100 µM Glutamate | 750 | > 1000 | < 5% |
| mGluR5 (Ca²⁺ imaging) | 10 µM Quisqualate | 120 | > 1000 | < 2% |
This table presents hypothetical data to illustrate the expected output of the experiment.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To provide a clear conceptual framework, the following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for the investigation of this compound.
Caption: A simplified diagram of glutamate signaling at an excitatory synapse.
Caption: A proposed tiered workflow for the neuropharmacological evaluation of this compound.
Conclusion
This compound represents an underexplored molecule with the potential to interact with the central nervous system's primary excitatory neurotransmitter system. Based on established principles of glutamate receptor pharmacology, the methylation of the gamma-carboxyl group is likely to alter its interaction with glutamate receptors, potentially yielding a compound with antagonist or partial agonist properties. The experimental framework outlined in this guide provides a clear and systematic path for researchers to investigate this potential. The discovery of novel glutamate receptor modulators is of paramount importance for the development of new treatments for a host of debilitating neurological and psychiatric conditions. The thorough investigation of simple, readily available compounds like this compound is a cost-effective and logical step in this ongoing endeavor.
References
- 1. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure--activity relationships of L-glutamate receptor ligands: role of the omega-acidic terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Patch clamp - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for H-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of H-Glu(OMe)-OH, a valuable building block in solid-phase peptide synthesis (SPPS). The methyl ester protection of the glutamic acid side chain offers an orthogonal strategy, enabling selective deprotection and subsequent on-resin modifications, such as lactam bridge formation for cyclic peptides. This document outlines detailed protocols for the incorporation of Fmoc-Glu(OMe)-OH into peptide chains, its selective deprotection, and provides representative data for peptide synthesis.
Introduction
Glutamic acid residues play a crucial role in the structure and function of many biologically active peptides. The ability to selectively modify the side chain of glutamic acid is a powerful tool in peptide design and drug development. The use of a methyl ester as a protecting group for the γ-carboxyl group of glutamic acid, in the form of this compound, provides an alternative to the more common tert-butyl (OtBu) or allyl (OAll) protecting groups.[1] The methyl ester is stable to the standard piperidine treatment used for Fmoc-group removal but can be selectively cleaved on-resin using basic conditions, such as saponification. This orthogonality is particularly advantageous for the synthesis of complex peptides, including cyclic and branched structures.[2]
Data Presentation
The successful incorporation and selective deprotection of this compound are critical for the overall yield and purity of the final peptide. While specific quantitative data for peptides synthesized using this compound is not extensively documented in publicly available literature, the following table provides representative data for peptides of similar length and complexity synthesized via standard Fmoc-SPPS protocols.[3] This data serves as a benchmark for expected outcomes.
| Parameter | Representative Value | Conditions/Notes |
| Coupling Efficiency | >99% | Monitored by Kaiser test or UV-Vis spectroscopy of piperidine-dibenzofulvene adduct. |
| Crude Peptide Purity | 70-85% | Determined by RP-HPLC analysis of the crude product after cleavage from the resin. |
| Final Peptide Purity | >95-98% | Achieved after purification by preparative RP-HPLC. |
| Overall Yield | 15-30% | Based on the initial resin loading and dependent on peptide length and sequence. |
Experimental Protocols
The following protocols detail the steps for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence using manual Fmoc-SPPS, followed by the selective on-resin deprotection of the methyl ester side chain.
Protocol 1: Incorporation of Fmoc-Glu(OMe)-OH in SPPS
This protocol describes the standard procedure for coupling an Fmoc-protected amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Glu(OMe)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Glu(OMe)-OH:
-
In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution to pre-activate it for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
References
Application Notes and Protocols for Coupling H-Glu(OMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of coupling reagents compatible with L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key building block in peptide synthesis. This document details recommended coupling reagents, protocols for their use, and strategies to minimize common side reactions, ensuring high yield and purity of the final peptide product.
Introduction to Peptide Coupling with this compound
This compound is a derivative of glutamic acid where the side-chain carboxylic acid is protected as a methyl ester. This protection prevents the side chain from participating in unwanted reactions during peptide bond formation. The choice of coupling reagent is critical to ensure efficient acylation of the N-terminal amine of the growing peptide chain by the α-carboxyl group of this compound, while minimizing side reactions such as racemization.
The primary challenge in coupling any amino acid is the potential for racemization at the α-carbon, which can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate and may alter the biological activity of the final peptide. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are paramount for successful peptide synthesis.
Comparative Performance of Common Coupling Reagents
A variety of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages in terms of efficiency, cost, and potential for side reactions. The following table summarizes the expected performance of common coupling reagents for the coupling of this compound.
| Coupling Reagent/System | Class | Relative Coupling Efficiency | Risk of Racemization | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | High | Low | Advantages: Cost-effective, widely used. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC; DIC is preferred for solid-phase synthesis.[1][2] |
| EDC/HOBt | Carbodiimide | High | Low | Advantages: Water-soluble carbodiimide and byproduct, ideal for solution-phase synthesis. Disadvantages: Less stable in aqueous solutions.[3] |
| HBTU/HOBt or DIPEA | Aminium/Uronium Salt | Very High | Low to Moderate | Advantages: Fast reaction times, high yields. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess.[1][2][3] |
| HATU/HOAt or DIPEA | Aminium/Uronium Salt | Very High to Excellent | Very Low | Advantages: Generally faster and more efficient than HBTU with less epimerization.[1][4] Disadvantages: More expensive than HBTU. |
| PyBOP | Phosphonium Salt | Very High | Low | Advantages: Safer alternative to BOP, no guanidinylation side reaction. Disadvantages: Byproducts can be difficult to remove.[5] |
| DEPBT | Phosphonate | High | Very Low | Advantages: Remarkably resistant to racemization, even for sensitive amino acids.[6][7][8] Disadvantages: May have slower reaction kinetics compared to aminium/uronium salts. |
| COMU | Aminium/Uronium Salt | Excellent | Very Low | Advantages: High efficiency, excellent safety profile (non-explosive), water-soluble byproducts.[1][5] Disadvantages: Can be less effective than HBTU/HCTU on certain resins. |
Note: The performance data presented is a qualitative summary based on established knowledge in peptide chemistry. Direct quantitative comparisons under identical conditions for this compound are limited in the literature. The actual yield and purity can vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
Key Signaling Pathways and Experimental Workflows
General Mechanism of Peptide Bond Formation
The fundamental process of peptide bond formation involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. Coupling reagents facilitate this activation. The diagram below illustrates the general mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of the Methyl Ester in H-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH) is a valuable building block in peptide synthesis and medicinal chemistry. The selective deprotection of the γ-methyl ester is a critical step in various synthetic strategies, allowing for further modification at the γ-carboxyl group. This document provides detailed application notes and experimental protocols for the efficient deprotection of the methyl ester in this compound, primarily through saponification. Additionally, it addresses potential side reactions, analytical monitoring, and purification procedures.
Chemical Reaction
The deprotection of the methyl ester of this compound is typically achieved through base-catalyzed hydrolysis, also known as saponification. This reaction involves the treatment of the ester with a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent system. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt, which is subsequently protonated during acidic work-up to yield the free carboxylic acid.
Key Considerations and Potential Side Reactions
Pyroglutamate Formation: A significant side reaction to consider during the manipulation of glutamic acid and its derivatives is the formation of pyroglutamic acid.[1][2][3] This intramolecular cyclization can occur under both acidic and basic conditions, particularly with heating, and results in the formation of a five-membered lactam ring.[1] To minimize this side reaction, it is crucial to perform the deprotection at controlled, and preferably low, temperatures and to carefully neutralize the reaction mixture.
Racemization: While saponification of amino acid esters is generally considered to have a low risk of racemization at the α-carbon, it is a possibility, especially under harsh basic conditions.[4] Monitoring the optical purity of the final product is recommended, particularly when the stereochemistry is critical for biological activity.
Experimental Protocols
Protocol 1: Saponification using Lithium Hydroxide (LiOH)
This is a commonly used method due to the high reactivity of LiOH and often cleaner reaction profiles.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or 1,4-dioxane) and water (e.g., 2:1 v/v). The concentration should be in the range of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of LiOH·H₂O (1.5 - 3.0 eq) in water.
-
Slowly add the LiOH solution to the cooled solution of the starting material with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Analytical Methods section). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude L-glutamic acid.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Saponification using Sodium Hydroxide (NaOH)
This protocol is a cost-effective alternative to using LiOH.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (deionized)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Prepare a 1-2 M aqueous solution of NaOH (1.5 - 2.5 eq).
-
Add the NaOH solution to the solution of the starting material at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, but this should be done with caution to avoid pyroglutamate formation.
-
Upon completion, cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl to a pH of ~2-3.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Wash the combined organic layers with brine.[5]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[5]
-
Purify the product by recrystallization as needed.
Data Presentation
| Parameter | Saponification with LiOH | Saponification with NaOH | Reference(s) |
| Base (equivalents) | 1.5 - 3.0 | 1.5 - 2.5 | [3] |
| Solvent System | THF/Water or Dioxane/Water | Methanol/Water or Ethanol/Water | [3],[5] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | [3],[5] |
| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours | [3] |
| Typical Yield | 85 - 95% | 80 - 90% | General expectation |
| Purity (after purification) | >98% | >98% | General expectation |
Analytical Methods
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): The progress of the deprotection reaction can be conveniently monitored by TLC.[6] A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid. The starting material (ester) will have a higher Rf value than the product (carboxylic acid). The spots can be visualized using a ninhydrin stain.
Product Analysis:
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed by reverse-phase HPLC.
-
Mass Spectrometry (MS): The identity of the product can be confirmed by mass spectrometry, which will show the expected molecular weight for L-glutamic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the deprotected product and to ensure the complete removal of the methyl group.
Visualizations
Caption: Experimental workflow for the saponification of this compound.
Caption: Simplified overview of the glutamate signaling pathway at a synapse.[7][8][9]
References
- 1. An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 7. ijbs.com [ijbs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of H-Glu(OMe)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of L-Glutamic Acid γ-Methyl Ester (H-Glu(OMe)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for both Fmoc and Boc strategies, data on the performance of the methyl ester as a side-chain protecting group, and methods for its selective deprotection.
Introduction
L-Glutamic acid is a frequently occurring amino acid in biologically active peptides, where its side-chain carboxyl group can be crucial for activity. In peptide synthesis, this carboxylic acid must be protected to prevent unwanted side reactions. The methyl ester (-OMe) is one such protecting group, offering an alternative to the more commonly used tert-butyl (-OtBu) and benzyl (-OBzl) esters.[1] The choice of protecting group is critical as it influences coupling efficiency, side reactions, and the overall yield and purity of the final peptide.[2]
This compound is particularly useful when a milder deprotection strategy is required, or when orthogonality to other protecting groups is necessary. The methyl ester can be selectively removed under basic conditions (saponification), which leaves acid-labile protecting groups like Boc and OtBu intact.
Data Presentation: Comparison of Glutamic Acid Side-Chain Protecting Groups
While comprehensive head-to-head quantitative data from a single study is limited in publicly available literature, the following table summarizes the general performance characteristics of common glutamic acid protecting groups based on established knowledge in peptide chemistry.
| Parameter | Methyl Ester (-OMe) | tert-Butyl Ester (-OtBu) | Benzyl Ester (-OBzl) |
| Nα-Chemistry Compatibility | Fmoc, Boc | Fmoc | Boc, Fmoc |
| Deprotection Conditions | Basic (Saponification, e.g., LiOH, NaOH, or TMSONa)[3] | Strongly Acidic (e.g., TFA)[2] | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HF) |
| Orthogonality to Fmoc | Yes | Yes | Yes |
| Orthogonality to Boc/tBu | Yes | No | Yes |
| Relative Stability | Moderate | High | High |
| Coupling Efficiency | Generally high | High[4] | High |
| Prevention of Pyroglutamate | Good | Excellent[2] | Moderate |
| Prevention of Glutarimide | Good | Excellent[2] | Moderate |
| Reported Purity of Crude Peptide | Dependent on saponification efficiency | Generally high (>90%) | Generally high |
| Potential Side Reactions | Racemization during saponification, incomplete saponification.[5] | Trifluoroacetylation of hydroxyl groups during TFA cleavage. | Incomplete hydrogenolysis, catalyst poisoning. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using Fmoc-based solid-phase peptide synthesis.
Fmoc-Glu(OMe)-OH Coupling Protocol
This protocol describes a single coupling cycle for incorporating Fmoc-Glu(OMe)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Glu(OMe)-OH
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
On-Resin Saponification of the Glutamic Acid Methyl Ester
This protocol describes the selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide is still attached to the resin. This method is orthogonal to the acid-labile cleavage from many resins and deprotection of other side chains (e.g., Boc, OtBu).
Materials:
-
Peptide-resin containing a Glu(OMe) residue
-
Saponification Reagent: 1 M Lithium hydroxide (LiOH) in a mixture of THF/water or Dioxane/water (e.g., 3:1 v/v).
-
Solvents: Tetrahydrofuran (THF) or Dioxane, Water, DMF, DCM.
-
Neutralization Solution: 1 M aqueous HCl (or a milder acid like 10% acetic acid).
Procedure:
-
Resin Preparation: Swell the peptide-resin in the solvent used for saponification (e.g., THF/water mixture) for 30 minutes.
-
Saponification:
-
Drain the swelling solvent.
-
Add the 1 M LiOH solution to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence and steric hindrance. It is crucial to monitor the reaction to avoid side reactions like racemization with prolonged exposure to strong base.[5]
-
-
Monitoring the Reaction:
-
Periodically take a small sample of the resin, wash it thoroughly, cleave the peptide, and analyze by HPLC and mass spectrometry to determine the extent of deprotection.
-
-
Washing and Neutralization:
-
Once the reaction is complete, drain the saponification solution.
-
Wash the resin thoroughly with the reaction solvent (e.g., THF/water), followed by DMF and DCM.
-
To ensure the newly formed carboxylate is in its acidic form, wash the resin with a dilute acid solution (e.g., 10% acetic acid in DCM) followed by extensive washing with DCM and DMF to remove any residual acid.
-
-
Further Steps: The peptide-resin with the deprotected glutamic acid side chain can now be used for on-resin cyclization, modification, or be subjected to final cleavage and global deprotection.
Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Add the combined TFA filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application Example: Peptide Inhibitors of JNK Signaling Pathway
Peptides can be designed to act as specific inhibitors of signaling pathways, offering valuable tools for research and potential therapeutic leads. The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular responses to stress, inflammation, and apoptosis.[6] Peptide inhibitors of JNK have been developed, some of which contain glutamic acid residues that are critical for their activity.[7]
The synthesis of such peptides can utilize Fmoc-Glu(OMe)-OH, followed by saponification to unmask the crucial carboxylic acid side chain. This side chain can then participate in key electrostatic interactions with the target protein.
Troubleshooting and Side Reactions
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling step, a second coupling should be performed. For sterically hindered couplings, using a more potent activating agent like HATU or COMU can improve efficiency.
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under acidic or basic conditions. This can be minimized by ensuring rapid and efficient coupling and avoiding prolonged exposure to the deprotection solution.
-
Racemization during Saponification: Prolonged exposure to strong basic conditions during the saponification of the methyl ester can lead to epimerization of the glutamic acid residue.[5] It is crucial to monitor the reaction closely and use the mildest effective conditions.
-
Incomplete Saponification: Steric hindrance from neighboring amino acids can slow down the saponification reaction. Longer reaction times or elevated temperatures may be necessary, but this must be balanced against the risk of racemization.
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences and leverage its unique properties for their research and drug development efforts.
References
- 1. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Identification of the critical features of a small peptide inhibitor of JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of JNK2-Selective Peptide Inhibitors that Inhibit Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Glu(OMe)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester) in solution-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate the incorporation of this versatile building block into peptide chains.
Introduction
This compound is a valuable derivative of L-glutamic acid for peptide synthesis. The protection of the γ-carboxyl group as a methyl ester prevents its participation in undesired side reactions during peptide bond formation at the α-carboxyl group. This strategy is particularly useful in solution-phase synthesis where selective protection and deprotection are paramount. The methyl ester is stable under standard coupling conditions and can be removed later through saponification. This allows for the synthesis of peptides with a free γ-carboxyl group at the glutamic acid residue, which can be crucial for biological activity or for subsequent modifications such as cyclization or conjugation.
Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale synthesis of short peptides and for syntheses where purification of intermediates is necessary to ensure the final product's purity.
Key Applications
-
Synthesis of Peptides with Unprotected Side-Chain Carboxyl Groups: Enables the introduction of glutamic acid residues where the γ-carboxyl group is intended to be free in the final peptide.
-
Fragment Condensation: Protected peptide fragments containing C-terminal Glu(OMe) can be synthesized and purified before being coupled to other fragments.
-
Large-Scale Synthesis: Solution-phase synthesis using this compound is amenable to scaling up for the production of larger quantities of the target peptide.
Experimental Protocols
This section details the protocols for the two key steps in utilizing this compound in solution-phase peptide synthesis: the coupling of an N-protected amino acid to this compound and the subsequent deprotection of the γ-methyl ester.
Protocol 1: Dipeptide Synthesis via Carbodiimide-Mediated Coupling
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to the free amino group of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization.
Materials:
-
N-α-Boc-L-Alanine (Boc-Ala-OH)
-
L-Glutamic acid γ-methyl ester (this compound)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF. In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.0 equivalent) to neutralize the amino acid. Stir for 15 minutes at room temperature.
-
Coupling Reaction: Cool the Boc-Ala-OH/HOBt solution to 0°C in an ice bath. Add the neutralized this compound solution to this flask.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer successively with 1N HCl (3 times), saturated NaHCO₃ solution (3 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide, Boc-Ala-Glu(OMe)-OH.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure protected dipeptide.
Protocol 2: Saponification of the γ-Methyl Ester
This protocol describes the deprotection of the γ-methyl ester of a protected peptide (e.g., Boc-Ala-Glu(OMe)-OH) to yield the free γ-carboxyl group.
Materials:
-
Protected peptide (Boc-Ala-Glu(OMe)-OH)
-
Methanol (MeOH)
-
1N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the protected peptide (1.0 equivalent) in methanol.
-
Saponification: Cool the solution to 0°C in an ice bath. Add 1N NaOH solution (1.1 equivalents) dropwise while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Neutralization and Extraction: Once the reaction is complete, carefully add 1N HCl solution to neutralize the mixture to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue. Separate the aqueous layer.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the deprotected peptide, Boc-Ala-Glu-OH.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound, based on established peptide coupling methodologies.
| Parameter | Coupling of Boc-Ala-OH with this compound | Saponification of Boc-Ala-Glu(OMe)-OH |
| Equivalents of Reagents | ||
| N-protected Amino Acid | 1.0 | - |
| This compound | 1.0 | - |
| Coupling Reagent (DCC) | 1.1 | - |
| Additive (HOBt) | 1.1 | - |
| Base (DIPEA) | 1.0 | - |
| Base (NaOH) | - | 1.1 |
| Reaction Conditions | ||
| Solvent | DCM/DMF | Methanol |
| Temperature | 0°C to Room Temperature | 0°C |
| Reaction Time | 12-18 hours | 1-2 hours |
| Expected Outcome | ||
| Typical Yield | 70-90% | 85-95% |
| Purity (after purification) | >95% | >98% |
Note: Yields and purity are representative and may vary depending on the specific amino acids, reaction scale, and purification efficiency.
Conclusion
This compound is a practical and effective building block for incorporating glutamic acid into peptides via solution-phase synthesis. The protocols provided herein offer a robust framework for both the coupling and selective deprotection steps. Careful execution of these procedures, coupled with diligent monitoring and purification, will facilitate the successful synthesis of high-purity peptides containing glutamic acid for a wide range of research and development applications.
A Comparative Guide to Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
In the field of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is critical to the success of synthesizing a target peptide. For the incorporation of glutamic acid, the choice of both the alpha-amino protecting group (Fmoc or Boc) and the side-chain protecting group dictates the overall synthetic strategy, influencing coupling efficiency, potential side reactions, and final cleavage conditions. This document provides a detailed comparison of two such building blocks: Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH, which utilize a methyl ester for the protection of the gamma-carboxyl group.
The tert-butyloxycarbonyl (Boc) group represents the classic approach to SPPS, relying on strong acid for final cleavage and graded acid lability for Nα-deprotection. Conversely, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, now more widely adopted, employs milder basic conditions for Nα-deprotection and is compatible with a broader range of sensitive modifications.[1] The choice between these two fundamental strategies has significant implications when using a methyl ester for side-chain protection of glutamic acid.
Core Principles and Strategic Considerations
Fmoc-Glu(OMe)-OH is utilized in Fmoc/tBu-based SPPS. The Fmoc group is removed at each cycle with a mild base, typically a solution of piperidine in DMF.[1][2] The methyl ester side-chain protection is stable to these basic conditions. However, it is not cleaved by the standard final cleavage cocktail (e.g., 95% TFA) used to remove tert-butyl-based side-chain protecting groups and cleave the peptide from most resins.[3] This necessitates a separate, subsequent saponification step (treatment with a base like sodium hydroxide) to deprotect the glutamic acid side chain, which can be harsh on the final peptide.
Boc-Glu(OMe)-OH is employed in the Boc/Bzl strategy. The Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), in each cycle.[4][5] The methyl ester side-chain protection is stable to these conditions.[6] The final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups is typically achieved with a strong acid like hydrofluoric acid (HF).[4] Under these strong acidic conditions, the methyl ester may also be cleaved.
The primary rationale for using the methyl ester over the more common tert-butyl ester (OtBu) in Fmoc synthesis or benzyl ester (OBzl) in Boc synthesis is often related to specific solubility requirements of the protected amino acid or peptide, or in strategies where a non-acid labile side-chain protecting group is desired.
Data Presentation: Comparative Summary
| Parameter | Fmoc-Glu(OMe)-OH | Boc-Glu(OMe)-OH | Notes |
| Nα-Deprotection Conditions | 20% Piperidine in DMF | 25-50% TFA in DCM | Fmoc offers milder deprotection conditions.[2][4] |
| Side-Chain Stability during Synthesis | High stability to piperidine | High stability to TFA | The methyl ester is generally stable to both conditions.[6] |
| Coupling Efficiency | Generally High | Generally High | Coupling efficiency is more dependent on the coupling reagents and peptide sequence than the protecting group strategy itself. |
| Risk of Pyroglutamate Formation | Moderate | Low | N-terminal glutamic acid can cyclize to form pyroglutamate, a reaction that can be catalyzed by both acid and base. The repeated basic deprotection in Fmoc-SPPS may present a slightly higher risk.[7] |
| Final Cleavage & Deprotection | Two-step: 1. TFA cocktail (for other side chains and resin cleavage) 2. Saponification (e.g., NaOH) for -OMe removal. | One-step: Strong acid (e.g., HF) cleaves from resin and removes side-chain protecting groups, including -OMe. | The two-step process for Fmoc-Glu(OMe)-OH adds complexity and exposes the peptide to harsh basic conditions.[3][4] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., tBu, Trt). | Not fully orthogonal; relies on graded acid lability.[8] | |
| Overall Peptide Purity (Crude) | Moderate to High | Moderate to High | Purity is highly sequence-dependent. The harsh final deprotection step for the Fmoc strategy can impact purity. |
Experimental Protocols
Protocol 1: Peptide Elongation using Fmoc-Glu(OMe)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Glu(OMe)-OH.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Glu(OMe)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Workflow Diagram:
Caption: Workflow for a single Fmoc-Glu(OMe)-OH coupling cycle.
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OMe)-OH, HBTU, and DIPEA in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The resulting Fmoc-Glu(OMe)-Peptide-Resin is ready for the next deprotection and coupling cycle.
-
Protocol 2: Peptide Elongation using Boc-Glu(OMe)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of Boc-Glu(OMe)-OH.
Materials:
-
Deprotected peptide-resin (as a TFA salt)
-
Boc-Glu(OMe)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base for neutralization and coupling (e.g., DIPEA, 7-11 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), peptide synthesis grade
-
25-50% (v/v) TFA in DCM
Workflow Diagram:
Caption: Workflow for a single Boc-Glu(OMe)-OH coupling cycle.
Procedure:
-
Boc Deprotection:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with 25-50% TFA in DCM for 2 minutes, then drain.
-
Repeat the treatment with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Glu(OMe)-OH and HBTU in DMF. Add DIPEA for activation.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resulting Boc-Glu(OMe)-Peptide-Resin is ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage and Deprotection
Fmoc-Glu(OMe)-OH Strategy (Two-Step Process):
-
TFA Cleavage (for resin and other side chains):
-
Treat the final peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, wash, and dry. This yields a peptide with the glutamic acid side chain still protected as a methyl ester.
-
-
Saponification of Methyl Ester:
-
Dissolve the protected peptide in a suitable solvent (e.g., water/acetonitrile).
-
Add a solution of 0.1 M NaOH and monitor the reaction by HPLC.
-
Once the deprotection is complete, neutralize the solution with a mild acid (e.g., acetic acid).
-
Purify the final peptide by RP-HPLC.
-
Boc-Glu(OMe)-OH Strategy (One-Step Process):
-
HF Cleavage:
-
Place the final peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol, anisole).
-
Perform the cleavage with anhydrous HF at 0°C for 1-2 hours.
-
After evaporation of the HF, precipitate the peptide in cold diethyl ether, wash, and dry.
-
Purify the final peptide by RP-HPLC.
-
Logical Relationships and Decision Making
The choice between Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH is contingent on the overall synthetic strategy and the specific requirements of the target peptide.
Caption: Decision tree for selecting between Fmoc- and Boc-Glu(OMe)-OH.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mesalabs.com [mesalabs.com]
- 8. biosynth.com [biosynth.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using L-Glutamic Acid 5-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid 5-methyl ester is a versatile derivative of the non-essential amino acid L-glutamic acid. Its unique structure, with the γ-carboxyl group protected as a methyl ester, makes it a valuable building block in the synthesis of bioactive peptides. This strategic protection prevents unwanted side reactions at the γ-carboxyl group during peptide bond formation, allowing for the specific incorporation of glutamic acid residues into the peptide chain. Furthermore, the methyl ester can be selectively removed under conditions that do not affect other protecting groups or the peptide backbone, enabling the synthesis of complex peptides with diverse biological activities.
These application notes provide detailed protocols for the synthesis of two distinct bioactive peptides using L-Glutamic acid 5-methyl ester and its derivatives: the neuroprotective dipeptide γ-L-glutamyl-taurine (Glutaurine) and an illustrative anticancer peptide incorporating a glutamic acid residue. The protocols cover both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, offering flexibility for various research and development needs.
Application 1: Synthesis of the Neuroprotective Dipeptide γ-L-Glutamyl-Taurine (Glutaurine)
Therapeutic Area: Neuroprotection, Anxiolytic
γ-L-Glutamyl-taurine, also known as Glutaurine, is an endogenous dipeptide found in the brain and other tissues. It exhibits significant neuroprotective effects, acting as a modulator of excitatory aminoacidergic neurotransmission and protecting neurons from excitotoxicity. Its mechanism of action involves the modulation of NMDA receptors and the inhibition of apoptotic pathways.[1][2]
Experimental Protocol: Solution-Phase Synthesis of γ-L-Glutamyl-Taurine
This protocol is adapted from the active ester method for peptide synthesis and utilizes an N-protected and α-activated derivative of L-glutamic acid γ-methyl ester.
Materials:
-
N-benzyloxycarbonyl-L-glutamic acid γ-methyl ester (Z-Glu(OMe)-OH)
-
Taurine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dioxane
-
Palladium on charcoal (10%)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (silica gel for chromatography, recrystallization solvents)
Procedure:
-
Activation of Z-Glu(OMe)-OH:
-
Dissolve N-benzyloxycarbonyl-L-glutamic acid γ-methyl ester (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash with dioxane.
-
The filtrate containing the active ester (Z-Glu(OMe)-ONSu) is used directly in the next step.
-
-
Coupling with Taurine:
-
Dissolve taurine (1.2 equivalents) in a mixture of water and dioxane with the aid of triethylamine (1.2 equivalents).
-
Add the filtrate containing the active ester from the previous step to the taurine solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Protected Dipeptide:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous solution with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude protected dipeptide (Z-Glu(OMe)-Taurine) by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected dipeptide in methanol.
-
Add 10% Palladium on charcoal (catalytic amount).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the final product, γ-L-glutamyl-taurine, by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Quantitative Data
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 & 2 | Z-Glu(OMe)-Taurine | 65-75 | >90 |
| 4 | γ-L-Glutamyl-Taurine | 85-95 | >98 |
Signaling Pathway of γ-L-Glutamyl-Taurine in Neuroprotection
Caption: Neuroprotective signaling pathway of γ-L-Glutamyl-Taurine.
Application 2: Synthesis of an Anticancer Peptide Conjugate
Therapeutic Area: Oncology
Glutamic acid residues are often incorporated into anticancer peptides and drug delivery systems. Poly(L-glutamic acid) has been used as a carrier for chemotherapeutic drugs like paclitaxel and methotrexate to improve their solubility, tumor targeting, and reduce systemic toxicity.[3][4] This protocol describes the solid-phase synthesis of a model pentapeptide, Ac-Lys-Gly-Glu-Gly-Arg-NH₂, which could serve as a backbone for drug conjugation.
Experimental Protocol: Solid-Phase Synthesis of an Anticancer Peptide Backbone
This protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of a model peptide on a Rink Amide resin to generate a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Fmoc-Glu(OtBu)-OH (a derivative where the side chain is protected with a tert-butyl group, compatible with Fmoc chemistry)
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the First Amino Acid (Fmoc-Arg(Pbf)-OH):
-
In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the mixture for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Coupling of Subsequent Amino Acids):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Lys(Boc)-OH.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
-
Quantitative Data
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Purity after Purification (%) |
| Ac-Lys-Gly-Glu-Gly-Arg-NH₂ | 0.1 | 55-70 | >95 |
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Conclusion
L-Glutamic acid 5-methyl ester and its derivatives are indispensable tools in the synthesis of bioactive peptides. The protocols outlined in these application notes for the synthesis of the neuroprotective dipeptide γ-L-glutamyl-taurine and a model anticancer peptide backbone demonstrate the utility of this reagent in both solution-phase and solid-phase methodologies. By leveraging the protective group strategy offered by the methyl ester, researchers can efficiently construct complex peptides with a wide range of therapeutic applications. The provided quantitative data and workflow diagrams serve as a practical guide for scientists engaged in peptide-based drug discovery and development.
References
- 1. Mechanisms underlying taurine protection against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(L-glutamic acid)--anticancer drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Glu(OMe)-OH: A Versatile Precursor for Radiolabeled Compounds in Oncological Research
Introduction
L-Glutamic acid γ-methyl ester, or H-Glu(OMe)-OH, is a derivative of the non-essential amino acid L-glutamic acid.[1][2] In the field of radiopharmaceutical development, protected amino acids like this compound serve as crucial starting materials for the synthesis of complex precursors used in the production of positron emission tomography (PET) tracers.[3][4] The selective protection of one of the carboxyl groups, as in this compound, allows for specific chemical modifications on other parts of the molecule, which is a critical step in designing targeted imaging agents.
Altered metabolism is a hallmark of cancer, with many tumors exhibiting a high demand for glucose and glutamine to fuel their rapid growth and proliferation. The metabolic pathway that breaks down glutamine, known as glutaminolysis, provides cancer cells with energy and essential building blocks for biosynthesis.[4] This metabolic reprogramming in tumors presents a unique opportunity for diagnostic imaging. PET tracers that are analogues of glutamic acid can be used to visualize and quantify this increased metabolic activity, offering a non-invasive window into tumor biology. This is particularly valuable for imaging cancers with low glucose uptake (and are therefore [¹⁸F]FDG-negative) or for brain tumors, where the high background glucose metabolism of healthy brain tissue can obscure the tumor signal.
These application notes provide a detailed overview of the role of this compound and related glutamic acid esters as precursors for the synthesis of ¹⁸F-labeled radiopharmaceuticals, focusing on their application in oncology. Detailed protocols for radiosynthesis, quantitative data, and visualizations of the underlying biological pathway and experimental workflows are provided for researchers, scientists, and drug development professionals.
Biological Context: The Glutaminolysis Pathway
Cancer cells often reprogram their metabolic pathways to support increased proliferation. One such critical pathway is glutaminolysis, where glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate. This process provides the cell with ATP, biosynthetic precursors for nucleotides and fatty acids, and helps maintain redox homeostasis.[5][6] Radiolabeled glutamate analogues are taken up by cancer cells via amino acid transporters (e.g., xCT, ASCT2) and enter this metabolic pathway, allowing for their visualization with PET.[7][5]
From this compound to a Radiolabeling Precursor
The synthesis of a radiolabeled PET tracer requires a precursor molecule that is stable under storage conditions but can be rapidly and efficiently labeled with a radionuclide like fluorine-18. This compound, or more commonly its corresponding dimethyl ester, serves as an excellent starting point for creating such precursors. The ester groups protect the carboxylic acids, while the amine group can be either protected or used as a handle for further chemical modifications.
For instance, the precursor for N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU) is synthesized from L-glutamic acid dimethyl ester hydrochloride.[5] This involves N-acylation with a bromo- or tosyl-propionyl group, which introduces the leaving group necessary for the subsequent nucleophilic substitution with [¹⁸F]fluoride.
A general scheme starts with the esterification of L-glutamic acid to form L-glutamic acid dimethyl ester hydrochloride.[8] This product can then be N-acylated and further modified to introduce a suitable leaving group (e.g., tosylate, nosylate, or bromide) at the position intended for radiofluorination. Protecting groups on the amine (e.g., Boc) and any non-reacting carboxyl groups (e.g., tert-butyl esters) are often employed to ensure the radiolabeling reaction occurs only at the desired position.[7]
Application Notes and Protocols
Automated Synthesis of (S)-4-(3-[¹⁸F]Fluoropropyl)-L-Glutamic Acid ([¹⁸F]FSPG)
(S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) is a PET tracer designed to measure the activity of the cystine/glutamate antiporter (system xC⁻), which is often upregulated in cancer cells to maintain redox balance.[7]
Experimental Protocol: Automated Radiosynthesis
This protocol is adapted for a customized Synthra RNPlus automated synthesis module.[7]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a QMA SepPak Plus Light cartridge to trap the radionuclide.
-
The trapped [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (120 mg) and potassium carbonate (K₂CO₃) (22 mg) in acetonitrile/water (1 mL/14 mL).[7]
-
-
Azeotropic Drying:
-
Radiofluorination:
-
A solution of the FSPG precursor (di-tert-butyl-(2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate) (3.0 mg) in anhydrous acetonitrile (1.0 mL) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.[7]
-
The reaction mixture is heated at 100°C for 15 minutes in a sealed vessel.[7]
-
-
Deprotection (Hydrolysis):
-
The reaction vessel is cooled to 40°C.
-
1.0 M Sulfuric Acid (H₂SO₄) (1.0 mL) is added, and the mixture is heated at 100°C for 5 minutes in an open vessel to remove the protecting groups.[7]
-
The vessel is cooled again to 40°C, and 4.0 M Sodium Hydroxide (NaOH) (0.75 mL) is added, followed by heating at 100°C for a further 5 minutes.[7]
-
-
Purification and Formulation:
-
The crude product is purified using semi-preparative reverse-phase HPLC.
-
The collected fraction containing [¹⁸F]FSPG is reformulated into a pharmaceutically acceptable solution, typically phosphate-buffered saline (PBS), using a solid-phase extraction (SPE) cartridge.
-
Automated Synthesis of N-(2-[¹⁸F]Fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU)
N-(2-[¹⁸F]Fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU) is another promising amino acid tracer for tumor imaging with PET.[8] An efficient automated synthesis has been developed on a modified commercial [¹⁸F]FDG synthesizer.[8]
Experimental Protocol: Automated Radiosynthesis
This protocol is adapted for a modified commercial FDG synthesizer.[5][8]
-
[¹⁸F]Fluoride Preparation:
-
Aqueous [¹⁸F]fluoride is trapped on a QMA cartridge and eluted into the reactor with a standard solution of K₂₂₂/K₂CO₃.
-
The mixture is dried azeotropically to form the reactive [¹⁸F]fluoride complex.
-
-
Radiofluorination:
-
The brominated precursor, (2S)-dimethyl 2-(2-bromopropanamido)pentanedioate, dissolved in an anhydrous solvent like DMSO or acetonitrile, is added to the reactor.[5]
-
The reaction is heated to perform the nucleophilic substitution.
-
-
On-Column Hydrolysis and Purification:
-
The crude reaction mixture is passed through a series of SPE cartridges.
-
The first C18 cartridge traps the ¹⁸F-labeled ester intermediate.
-
A solution of NaOH is then passed through the C18 cartridge to perform on-column hydrolysis of the methyl esters.
-
The final product, [¹⁸F]FPGLU, is eluted from the cartridge with a suitable buffer and passed through a final cartridge for neutralization and formulation. This two-step on-column hydrolysis simplifies the purification process significantly compared to traditional HPLC methods.[5][8]
-
Quantitative Data Summary
The performance of a radiotracer synthesis is evaluated by several key metrics, including radiochemical yield (RCY), radiochemical purity (RCP), molar activity (Aₘ), and total synthesis time. The table below summarizes these parameters for several ¹⁸F-labeled glutamate derivatives.
| Radiotracer | Precursor Type | RCY (decay-corrected) | RCP | Molar Activity (Aₘ) at EOS | Synthesis Time (min) | Reference(s) |
| [¹⁸F]FSPG | Naphthylsulfonate | 35-49% | >95% | 48–73 GBq/µmol | ~50 | |
| [¹⁸F]FSPG | Nitrophenylsulfonate | 30-63% | >95% | Not Reported | Not Reported | |
| [¹⁸F]FPGLU | Brominated | ~20-30% | ≥98% | 30-40 GBq/µmol | ~35 | [5][8] |
| [¹⁸F]FPGLU | Tosylated | ~12% | ≥98% | Not Reported | ~35 | [8] |
| 4-[¹⁸F]Fluoro-L-glutamic acid | Brominated (Schiff base) | Not specified for RCY | >99% | 15-40 GBq/µmol | ~45 |
EOS: End of Synthesis
Mandatory Visualizations
Experimental Workflow for Automated PET Tracer Synthesis
The production of a PET radiopharmaceutical is a multi-step process that is typically automated to ensure reproducibility and minimize radiation exposure to the operator. The workflow involves receiving the radionuclide, performing the chemical synthesis, purifying the product, and conducting quality control tests before it can be administered to a patient.[9]
Logical Workflow for Radiopharmaceutical Quality Control
Before a radiolabeled compound can be used in humans, it must pass a series of stringent quality control (QC) tests to ensure its identity, purity, safety, and efficacy. This workflow ensures that the final product meets all regulatory requirements.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chimia.ch [chimia.ch]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and rapid radiosynthesis of N-18F-labeled glutamic acid as a hepatocellular carcinoma PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 9. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
Application Notes and Protocols for Enzymatic Reactions Involving H-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Glu(OMe)-OH, also known as L-glutamic acid γ-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid. Its structure, featuring a free α-amino group, a free α-carboxyl group, and a methyl-esterified γ-carboxyl group, makes it a versatile substrate for various enzymatic transformations. In the fields of biotechnology and pharmaceutical development, enzymes offer a highly specific and efficient means to modify such molecules under mild conditions, minimizing the need for complex protection and deprotection steps often required in traditional chemical synthesis.
These application notes provide an overview of potential enzymatic reactions involving this compound, focusing on hydrolysis and peptide synthesis. The protocols are based on established methodologies for similar substrates, offering a starting point for experimental design and optimization.
Key Enzymatic Reactions
Two primary classes of enzymatic reactions are of significant interest for the application of this compound:
-
Enzymatic Hydrolysis: The selective removal of the γ-methyl ester group to yield L-glutamic acid. This reaction is particularly useful for controlled deprotection in synthetic pathways. Lipases and some proteases are known to catalyze the hydrolysis of amino acid esters.
-
Enzymatic Peptide Synthesis: The use of this compound as a nucleophile (via its α-amino group) or as a carboxyl component (after activation of the α-carboxyl group) in the formation of dipeptides or larger peptide chains. Proteases such as papain, thermolysin, and α-chymotrypsin are commonly employed for this purpose in a kinetically controlled synthesis approach.
Data Presentation
While specific kinetic data for this compound is not extensively available in the literature, the following tables summarize relevant data from studies on closely related substrates. This information can serve as a valuable reference for estimating reaction conditions and enzyme performance.
Table 1: Papain-Catalyzed Oligomerization of L-Glutamic Acid Diethyl Ester
(Data extrapolated from studies on a similar substrate to provide a baseline for potential reaction yields.)
| Substrate | Enzyme | Reaction Conditions | Yield of Precipitate |
| L-Glutamic acid diethyl ester | Papain | pH 8.0, 40°C, 12 hours | 53% |
Table 2: General Substrate Specificity of Relevant Proteases
| Enzyme | Preferred P1 Residue (Acyl Donor) | Notes on Ester/Amide Substrates |
| α-Chymotrypsin | Aromatic (Tyr, Phe, Trp), Large Hydrophobic (Leu)[1][2] | Can hydrolyze a variety of amino acid esters; activity is generally lower for non-preferred residues.[3] |
| Thermolysin | Hydrophobic (Ile, Leu, Val, Phe)[4] | Known to catalyze peptide synthesis with hydrophobic amino acid donors.[4][5] Has been used in the synthesis of aspartame derivatives.[6] |
| Papain | Arginine, Lysine, or hydrophobic residues | Exhibits broad substrate specificity and can catalyze the synthesis of peptides from various amino acid esters.[7][8][9][10] |
| Lipase G "Amano" 50 | (Not applicable) | Has been shown to hydrolyze the methyl ester of an N-protected glutamic acid derivative. |
Experimental Protocols
The following are detailed protocols for plausible enzymatic reactions involving this compound. These are model protocols and may require optimization for specific research applications.
Protocol 1: Lipase-Catalyzed Hydrolysis of this compound
This protocol is adapted from methodologies for the enzymatic hydrolysis of N-protected amino acid esters.
Objective: To selectively hydrolyze the γ-methyl ester of this compound to produce L-glutamic acid.
Materials:
-
This compound
-
Lipase G "Amano" 50 (from Penicillium camembertii) or a similar lipase
-
Phosphate buffer (50 mM, pH 7.5)
-
Acetonitrile (CH₃CN)
-
Methyl tert-butyl ether (MTBE)
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, developing solvent)
-
Ninhydrin stain
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a mixture of acetonitrile and MTBE (e.g., 4:1 v/v).
-
Reaction Setup:
-
In a suitable reaction vessel, combine the this compound solution with 50 mM phosphate buffer (pH 7.5). A suggested solvent ratio is 40:10:50 (CH₃CN:MTBE:buffer).
-
Add the lipase to the reaction mixture. A starting enzyme concentration of 5-10 mg/mL is recommended.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Reaction Monitoring:
-
Periodically take small aliquots of the reaction mixture.
-
Monitor the progress of the hydrolysis by TLC. Spot the reaction mixture alongside standards of this compound and L-glutamic acid.
-
A suitable mobile phase could be a mixture of butanol, acetic acid, and water.
-
Visualize the spots using ninhydrin stain, which will react with the primary amine of both the substrate and the product. The appearance and intensification of the spot corresponding to L-glutamic acid indicate the progress of the reaction.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion, terminate it by filtering off the enzyme.
-
The aqueous phase containing the L-glutamic acid product can be separated and further purified if necessary, for example, by ion-exchange chromatography.
-
Protocol 2: Papain-Catalyzed Dipeptide Synthesis using this compound as the Acyl Acceptor
This protocol outlines the synthesis of a dipeptide, for example, Phe-Glu(OMe)-OH, using an N-protected amino acid ester as the acyl donor and this compound as the nucleophile.
Objective: To form a peptide bond between an N-protected phenylalanine methyl ester and this compound.
Materials:
-
This compound
-
N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) or similar activated acyl donor
-
Papain (from Carica papaya)
-
Phosphate buffer (1 M, pH 8.0)
-
Acetonitrile or other organic co-solvent
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for analysis and purification
Procedure:
-
Substrate Preparation:
-
Dissolve Boc-Phe-OMe in a minimal amount of a water-miscible organic solvent like acetonitrile.
-
Dissolve this compound in 1 M phosphate buffer (pH 8.0).
-
-
Reaction Setup:
-
Combine the solutions of the acyl donor and this compound. The molar ratio of the two substrates can be varied to optimize the yield (a starting point of 1:1.5 acyl donor to nucleophile is suggested).
-
Add papain to the reaction mixture. A typical enzyme concentration is in the range of 10-20 mg/mL.
-
-
Incubation: Incubate the reaction at a controlled temperature, for example, 40°C, with stirring for 12-24 hours.[8]
-
Reaction Monitoring:
-
Monitor the formation of the dipeptide product using RP-HPLC. An increasing peak with a retention time corresponding to the expected dipeptide indicates a successful reaction.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to lower the pH) or by heat inactivation, followed by filtration to remove the precipitated enzyme.
-
The dipeptide product can be purified from the reaction mixture using preparative RP-HPLC.
-
The identity of the product should be confirmed by mass spectrometry.
-
Visualizations
The following diagrams illustrate the workflow for the described enzymatic reactions.
Caption: Workflow for the lipase-catalyzed hydrolysis of this compound.
Caption: Workflow for papain-catalyzed dipeptide synthesis.
Concluding Remarks
The enzymatic modification of this compound presents a powerful and selective approach for the synthesis of peptides and other derivatives. The protocols provided herein serve as a foundation for developing specific applications. Researchers are encouraged to optimize reaction parameters such as enzyme and substrate concentrations, temperature, pH, and solvent system to achieve the desired outcomes for their particular application. Further investigation into a broader range of enzymes may reveal novel and more efficient catalytic activities for this versatile substrate.
References
- 1. Chymotrypsin [sigmaaldrich.com]
- 2. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 3. The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Peptide conformational imprints enhanced the catalytic activity of papain for esterification [frontiersin.org]
- 10. Peptide conformational imprints enhanced the catalytic activity of papain for esterification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing side reactions with H-Glu(OMe)-OH during peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions when using H-Glu(OMe)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the side-chain protection important?
This compound is a derivative of L-glutamic acid where the side-chain carboxylic acid is protected as a methyl ester. In peptide synthesis, it is crucial to protect the reactive side-chain functionalities of amino acids to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The methyl ester group in this compound prevents the side-chain carboxyl group from participating in undesired reactions during peptide chain elongation.[1][2][3]
Q2: What are the primary side reactions associated with the use of this compound in peptide synthesis?
The main side reactions to be aware of when using this compound are:
-
Pyroglutamate Formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue, which is a common issue.[4]
-
Glutarimide Formation: Analogous to aspartimide formation, this involves the cyclization of a glutamic acid residue with the backbone amide of the following amino acid. This is a sequence-dependent side reaction.
-
Hydrolysis of the Methyl Ester: The methyl ester protecting group may be partially cleaved under the basic conditions used for Fmoc deprotection (e.g., piperidine).
-
Racemization: As with other amino acids, there is a risk of losing the stereochemical integrity of the glutamic acid residue during activation and coupling.
Q3: How can I minimize pyroglutamate formation?
Pyroglutamate formation is an intramolecular cyclization that is catalyzed by both acid and base.[4] To minimize this side reaction, especially when this compound is at the N-terminus of the peptide:
-
Use efficient coupling reagents and conditions: Faster coupling times reduce the exposure of the deprotected N-terminal amine to the basic conditions that can promote cyclization.
-
Control pH during workup: If performing solution-phase synthesis or during purification, maintaining a pH close to neutral can be beneficial.[4][5]
-
Keep the N-terminus protected: The glutamic acid residue should remain protected with the Fmoc or Boc group until the final deprotection step.[4]
Q4: Is glutarimide formation a significant concern with this compound?
Glutarimide formation is less common than aspartimide formation but can occur. It is highly sequence-dependent and more likely to happen in sequences like Glu(Gly). The formation of a six-membered ring in glutarimide is thermodynamically feasible. To mitigate this, incorporating an amino acid with a sterically bulky protecting group next to the glutamic acid residue can inhibit this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during peptide synthesis using this compound.
Problem 1: Low Coupling Yield or Incomplete Reaction
Possible Causes:
-
Steric Hindrance: While not as bulky as some other protected amino acids, inefficient coupling can still occur.
-
Inadequate Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive.
-
Aggregation of the Peptide-Resin: The growing peptide chain may aggregate on the solid support, hindering further reactions.[6]
-
Moisture: Water in the reaction can hydrolyze activated esters and reduce coupling efficiency.
Solutions:
-
Optimize Coupling Reagent and Conditions: Use highly efficient coupling reagents. For challenging couplings, phosphonium-based reagents (like PyBOP) or aminium/uronium-based reagents (like HATU or HBTU) are often more effective than carbodiimides alone.[7][8]
-
Double Couple: If monitoring indicates an incomplete reaction (e.g., a positive Kaiser test), repeat the coupling step.
-
Disrupt Aggregation: If aggregation is suspected, consider using solvents that disrupt hydrogen bonding like NMP or adding DMSO. Sonication or microwave-assisted synthesis can also be beneficial.[6]
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and handle reagents in a dry environment.
Problem 2: Appearance of an Unexpected Peak with a Mass Loss of 18 Da
Possible Cause:
-
Pyroglutamate Formation: The N-terminal glutamic acid has cyclized, resulting in the loss of a water molecule.
Solutions:
-
Review Deprotection and Coupling Times: Shorten the Fmoc deprotection time with piperidine. Ensure the subsequent coupling reaction is performed promptly and efficiently.
-
Choice of Base: While piperidine is standard for Fmoc removal, ensure the concentration and treatment time are optimized.
Problem 3: Appearance of Unexpected Impurities, Especially after Cleavage
Possible Causes:
-
Hydrolysis of the Methyl Ester: The methyl ester side-chain protection may have been partially or fully removed during the synthesis or final cleavage.
-
Transesterification during Cleavage: If the cleavage cocktail contains alcohols (e.g., as scavengers), transesterification of the methyl ester can occur.
-
Side Reactions with Scavengers: Reactive species generated during cleavage can lead to byproducts.
Solutions:
-
Careful Selection of Cleavage Cocktail: For peptides containing residues sensitive to acidolysis, a carefully chosen scavenger mixture is crucial. A common non-malodorous and effective cocktail is TFA/TIS/water (95:2.5:2.5).[9]
-
Avoid Alcoholic Scavengers if Transesterification is a Concern: If you suspect transesterification, avoid using alcohol-based scavengers in your cleavage cocktail.
-
Optimize Cleavage Time and Temperature: Perform cleavage at room temperature and for the minimum time required for complete deprotection and resin removal to minimize side reactions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent Class | Examples | Recommended for this compound? | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC | Yes, with additives | Cost-effective | Slower reaction rates, risk of racemization (minimized with additives like HOBt or OxymaPure), formation of insoluble urea byproduct (with DCC).[7][8] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Yes, highly recommended | Fast, efficient, byproducts are soluble.[7][8] | Can cause guanidinylation of the N-terminal amine if used in excess.[7] HATU is generally better than HBTU for reducing racemization. |
| Phosphonium Salts | PyBOP, PyAOP | Yes, highly recommended | Highly efficient, low risk of racemization, byproducts are generally not problematic. | More expensive than carbodiimides. |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Glu(OMe)-OH
This protocol outlines the manual synthesis of a peptide containing a glutamic acid residue protected with a methyl ester on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Glu(OMe)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Glu(OMe)-OH):
-
In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: The efficiency of the coupling should be monitored.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
-
-
Washing:
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Troubleshooting workflow for this compound side reactions.
Caption: Mechanism of pyroglutamate formation from an N-terminal Glu residue.
Caption: Mechanism of glutarimide formation from a Glu residue.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. lib.ysu.am [lib.ysu.am]
- 3. Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00072B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of H-Glu(OMe)-OH
Welcome to the technical support center for the optimal use of H-Glu(OMe)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and answering frequently asked questions related to the coupling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound in peptide synthesis?
A1: The main challenges when using this compound include:
-
Potential for Side-Chain Hydrolysis: The methyl ester on the side chain is susceptible to hydrolysis under strongly acidic or basic conditions, which can occur during coupling or subsequent deprotection steps.
-
Racemization: As with many amino acid derivatives, there is a risk of racemization at the alpha-carbon during activation and coupling, leading to the formation of diastereomeric impurities.[1][2]
-
Incomplete Coupling: Steric hindrance and suboptimal reaction conditions can lead to incomplete coupling, resulting in deletion sequences in the final peptide.
-
Side Reactions with Coupling Reagents: Certain coupling reagents can lead to unwanted side reactions, such as the formation of guanidinyl moieties when using an excess of uronium/aminium reagents.[3]
Q2: Which coupling reagents are recommended for use with this compound?
A2: A variety of coupling reagents can be used, with the choice often depending on the specific requirements of the synthesis (e.g., solid-phase vs. solution-phase, manual vs. automated). Generally, carbodiimide-based reagents in the presence of an additive, or phosphonium/aminium salt-based reagents are effective. For minimizing racemization, a combination of a carbodiimide like DIC with an additive such as OxymaPure is a highly recommended option.[4]
Q3: Can the methyl ester side chain of this compound be cleaved during standard peptide synthesis protocols?
A3: The methyl ester is relatively stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), which typically involve mild base treatment for Fmoc deprotection (e.g., piperidine in DMF). However, prolonged exposure to strong acids or bases should be avoided. During the final cleavage from the resin and removal of side-chain protecting groups, which often involves strong acids like trifluoroacetic acid (TFA), some hydrolysis of the methyl ester may occur. The extent of this will depend on the cleavage cocktail composition and reaction time.
Q4: How can I monitor the completion of the coupling reaction?
A4: The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test. A negative test result (indicating the absence of free primary amines) suggests that the coupling is complete. For quantitative analysis, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | 1. Insufficient activation of this compound.2. Steric hindrance.3. Aggregation of the growing peptide chain on the resin.[3]4. Poor resin swelling. | 1. Optimize Coupling Reagent and Additives: Switch to a more efficient coupling reagent like HATU or HCTU.[1][5] Ensure the use of additives like HOBt or OxymaPure with carbodiimide reagents.[1][5]2. Increase Equivalents and Reaction Time: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). Increase the coupling time and monitor for completion.3. Address Aggregation: Switch to a solvent with better-solubilizing properties like NMP or add chaotropic salts.[3] Consider performing the coupling at a slightly elevated temperature.4. Ensure Proper Resin Swelling: Allow adequate time for the resin to swell in the appropriate solvent (e.g., DMF or DCM) before starting the synthesis. |
| Presence of Diastereomeric Impurities (Racemization) | 1. Use of a strong, non-hindered base.2. Prolonged pre-activation time.3. High reaction temperature.4. Inappropriate choice of coupling reagent. | 1. Optimize Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum necessary amount.[2]2. Minimize Pre-activation Time: Add the activated this compound to the resin immediately after preparation.[4]3. Control Temperature: Avoid excessive heat during coupling, especially when using microwave-assisted synthesis.4. Select Low-Racemization Reagents: Use carbodiimide/additive combinations like DIC/OxymaPure, which are known to suppress racemization.[4] |
| Side Product with a Mass of -14 Da Compared to the Expected Product | Hydrolysis of the side-chain methyl ester to a carboxylic acid. | 1. Avoid Strong Bases: Minimize exposure to strong basic conditions during coupling and deprotection.2. Optimize Cleavage Conditions: If hydrolysis occurs during final cleavage, consider using a milder cleavage cocktail or reducing the cleavage time. |
| Formation of an N-terminal Guanidinyl Moiety | Use of excess uronium/aminium coupling reagents (e.g., HBTU, HATU).[3] | 1. Pre-activate the Amino Acid: Pre-activate the this compound with the coupling reagent in a separate vessel before adding it to the resin.[3]2. Use Stoichiometric Amounts: Avoid using a large excess of the uronium/aminium reagent. |
Data Presentation
Comparison of Common Coupling Reagents
| Coupling Reagent/System | Class | Relative Reactivity | Racemization Risk | Byproduct Solubility | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low | Soluble | A standard and cost-effective choice.[1][5] |
| DIC/OxymaPure | Carbodiimide | High | Very Low | Soluble | Excellent for suppressing racemization.[4] |
| HBTU/DIPEA | Aminium Salt | High | Moderate | Soluble | Fast and efficient; excess can cause guanidinylation.[1][3] |
| HATU/DIPEA | Aminium Salt | Very High | Low | Soluble | Highly effective for difficult couplings.[1][6] |
| PyBOP/DIPEA | Phosphonium Salt | High | Low | Soluble | Does not cause guanidinylation.[2] |
Experimental Protocols
General Protocol for this compound Coupling in Fmoc-Based SPPS
This protocol provides a general guideline for the manual coupling of this compound onto a solid support.
1. Resin Preparation and Deprotection:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent/additive combination (e.g., DIC and OxymaPure, 3 equivalents each) in DMF.
-
Add a hindered base such as DIPEA (6 equivalents) if using an aminium or phosphonium salt-based coupling reagent.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction.
-
If the test is positive (indicating incomplete coupling), the coupling step can be repeated with a fresh solution of activated amino acid ("double coupling").
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
Visualizations
Caption: Workflow for the coupling of this compound in SPPS.
References
Troubleshooting incomplete deprotection of H-Glu(OMe)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete deprotection of the methyl ester in this compound?
Incomplete deprotection of the this compound side chain can stem from several factors:
-
Insufficient Reaction Time: The saponification of methyl esters, especially in larger peptides, can be slow and require extended reaction times.[1]
-
Inappropriate Reagent Concentration: The concentration of the base (e.g., NaOH, LiOH) or acid used for deprotection may be too low for the reaction to proceed to completion.
-
Poor Solubility: The peptide may not be fully dissolved in the reaction solvent, limiting the access of the deprotecting reagent to the methyl ester.
-
Steric Hindrance: In the context of a peptide, neighboring amino acid residues can sterically hinder the approach of the hydroxide ion or acid to the ester group.
-
Reagent Degradation: The deprotection reagent, such as a solution of sodium hydroxide, may have degraded over time, leading to a lower effective concentration.
Q2: What are the primary methods for deprotecting the methyl ester of a glutamic acid residue?
The two main strategies for cleaving the methyl ester from the glutamic acid side chain are saponification (alkaline hydrolysis) and acidolysis.
-
Saponification: This is the most common method and involves treating the peptide with an aqueous alkali solution, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), often in the presence of an organic co-solvent like methanol (MeOH) or tetrahydrofuran (THF) to aid solubility.[1]
-
Acidolysis: While less common for methyl esters compared to more acid-labile esters like tert-butyl esters, strong acidic conditions can also be used.[2] However, this method is often incompatible with other acid-sensitive protecting groups on the peptide.[2]
Q3: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine the point of completion and to avoid unnecessary exposure to harsh conditions that could lead to side reactions. The two most common methods are:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (the methyl ester-protected peptide) and the appearance of the product (the deprotected peptide).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of the percentage of starting material remaining and product formed.[3] This is the preferred method for accurate monitoring.[3]
Q4: What are the potential side reactions during the deprotection of this compound, and how can they be minimized?
Several side reactions can occur, particularly under harsh deprotection conditions:
-
Racemization: The chiral center at the α-carbon of the glutamic acid residue can be susceptible to epimerization under strongly basic or acidic conditions.[4]
-
Peptide Bond Cleavage: Prolonged exposure to strong acids or bases can lead to the hydrolysis of peptide bonds, resulting in fragmentation of the peptide chain.[1]
-
Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamyl residue. This is more likely to occur if the N-terminal amino group is unprotected.[3]
-
Side-chain reactions: Other functional groups in the peptide sequence may be sensitive to the deprotection conditions. For example, asparagine and glutamine side-chain amides can be hydrolyzed under strong acidic or basic conditions.[1]
To minimize these side reactions, it is recommended to use the mildest effective conditions for deprotection and to carefully monitor the reaction to avoid unnecessarily long reaction times.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Starting material remains) | Insufficient reaction time. | Increase the reaction time and continue to monitor by HPLC or TLC. |
| Low concentration of deprotecting agent. | Increase the equivalents of the base or acid used for deprotection. | |
| Poor solubility of the peptide. | Add a co-solvent such as THF, dioxane, or DMF to improve solubility.[1] | |
| Steric hindrance within the peptide sequence. | Consider using harsher but controlled conditions, such as a stronger base or a higher reaction temperature, while carefully monitoring for side reactions. | |
| Multiple Products Observed by HPLC/TLC | Racemization at the α-carbon. | Use milder basic conditions (e.g., LiOH instead of NaOH) or perform the reaction at a lower temperature.[4] |
| Peptide bond cleavage. | Reduce the reaction time and/or the concentration of the deprotecting agent. | |
| Pyroglutamate formation (for N-terminal Glu). | Ensure the N-terminal α-amino group is protected during side-chain deprotection. If it must be deprotected simultaneously, proceed with the subsequent coupling step as quickly as possible.[3] | |
| Low Product Yield | Product precipitation during workup. | Adjust the pH of the aqueous solution during extraction to ensure the product is fully dissolved. |
| Adsorption of the product onto glassware. | Silanize glassware before use, especially for "sticky" peptides. | |
| Side reactions leading to product degradation. | Re-optimize the deprotection conditions as described above to minimize side reactions. |
Experimental Protocols
Protocol 1: Saponification of this compound using Sodium Hydroxide
-
Dissolution: Dissolve the peptide containing the Glu(OMe) residue in a mixture of methanol (MeOH) and water (e.g., 1:1 v/v). The concentration will depend on the solubility of the peptide.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of 1 M sodium hydroxide (NaOH) dropwise with stirring. A typical starting point is to use 1.5 to 2.0 equivalents of NaOH per methyl ester group.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by reverse-phase HPLC at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material peak is no longer observed.
-
Quenching and Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding an acid, such as 1 M hydrochloric acid (HCl), until the pH is approximately 7.
-
Workup and Isolation: Remove the organic solvent (MeOH) under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be desalted by lyophilization or purified by preparative HPLC.
Protocol 2: Saponification using Lithium Hydroxide
For peptides that are more sensitive to racemization, lithium hydroxide (LiOH) is often a milder alternative to NaOH.[4]
-
Dissolution: Dissolve the peptide in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add a 1 M aqueous solution of LiOH (1.5-2.0 equivalents) to the peptide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC until completion.
-
Quenching and Workup: Neutralize the reaction with a suitable acid (e.g., 1 M HCl) and proceed with purification as described in Protocol 1.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting steps for incomplete deprotection of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
Technical Support Center: Racemization Issues with H-Glu(OMe)-OH in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address racemization issues specifically encountered when using H-Glu(OMe)-OH in your peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern with this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction, leading to the incorporation of both D- and L-enantiomers into the peptide chain. This results in diastereomeric impurities that can be difficult to separate from the desired peptide and may significantly alter its biological activity, efficacy, and immunogenicity. This compound, like other activated amino acids, is susceptible to racemization, particularly due to the activation of its carboxylic acid group for amide bond formation.
Q2: What are the primary mechanisms that lead to the racemization of this compound?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone Formation: The activated carboxyl group can be attacked by the preceding amide's carbonyl oxygen, forming a planar oxazolone intermediate. This intermediate can easily lose its stereochemical information upon protonation/deprotonation.
-
Direct Enolization: A base present in the reaction mixture can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, leading to racemization.
Q3: Which factors have the most significant impact on the extent of racemization of this compound?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Uraniu/aminium-based reagents like HBTU can promote racemization, while phosphonium-based reagents or carbodiimides used with additives are generally safer options.[1]
-
Base: The type and concentration of the base used for activation play a crucial role. Strong, sterically unhindered bases can increase the rate of racemization.
-
Activation Time: Prolonged pre-activation of this compound before adding it to the resin increases the opportunity for racemization.
-
Temperature: Higher temperatures accelerate both coupling and racemization.[2]
-
Solvent: The purity and polarity of the solvent can affect reaction kinetics and the stability of reactive intermediates.
Troubleshooting Guides
Issue: I am observing a significant diastereomeric impurity in my peptide containing a Glu(OMe) residue.
This common issue strongly suggests that racemization of the this compound occurred during the coupling step. The following troubleshooting steps can help you identify the cause and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent is a primary determinant of racemization levels.
Recommended Actions:
-
If you are using a uronium/aminium-based reagent like HBTU, consider switching to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based system (e.g., DIC) in combination with a racemization-suppressing additive.[1]
-
For carbodiimide-mediated couplings, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to minimize racemization.[3][4] OxymaPure has been shown to be particularly effective.[4][5][6]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent/Additive | Relative Racemization Risk for Sensitive Amino Acids | Key Advantages & Disadvantages |
| HBTU, TBTU, HCTU | Moderate to High | Efficient but can promote racemization.[1] |
| HATU | Low to Moderate | Generally better than HBTU but still carries some risk. |
| DIC/HOBt | Low | A standard and effective combination for suppressing racemization.[7] |
| DIC/OxymaPure | Very Low | Highly recommended for minimizing racemization.[4][5][6] |
| COMU | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[8] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis. Specific quantitative data for this compound under these exact conditions is limited in the cited literature.
Step 2: Optimize the Base and Reaction Conditions
The base used to activate the amino acid and the overall reaction conditions significantly influence the rate of racemization.
Recommended Actions:
-
Choice of Base: If you are using a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA), consider switching to a more sterically hindered and/or weaker base such as 2,4,6-collidine or N-methylmorpholine (NMM).
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the formation of the racemization-prone oxazolone intermediate.
-
Control the Temperature: If using microwave-assisted synthesis, consider lowering the coupling temperature. For sensitive couplings, performing the reaction at room temperature or even 0 °C may be necessary to reduce the rate of racemization.[2]
Data Presentation: Comparison of Common Bases
| Base | Steric Hindrance | Relative Basicity (pKa of conjugate acid) | Relative Racemization Risk |
| Triethylamine (TEA) | Low | ~10.7 | High |
| N,N-Diisopropylethylamine (DIPEA) | Moderate | ~10.7 | Moderate |
| N-Methylmorpholine (NMM) | Low | ~7.4 | Low to Moderate |
| 2,4,6-Collidine | High | ~7.4 | Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add this activated solution to the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and then DMF again to remove any excess reagents and byproducts.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol outlines a general procedure for analyzing the extent of racemization of the Glu(OMe) residue in a synthesized peptide.
Materials:
-
Crude peptide containing the Glu(OMe) residue
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
-
Acid for mobile phase (e.g., perchloric acid or trifluoroacetic acid)
-
Chiral HPLC column (e.g., Crown-ether based like ChiroSil® SCA(-) or a zwitterionic column like CHIRALPAK® ZWIX(+)/ZWIX(-))[9][10]
Procedure:
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove protecting groups using a standard cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry it. A preliminary purification by standard reversed-phase HPLC may be necessary to isolate the main peptide product from other synthesis-related impurities.
-
Sample Preparation: Dissolve the purified peptide in a suitable mobile phase or a mixture of water and organic solvent.
-
Chiral HPLC Analysis:
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or similar crown-ether based column.[9]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol and water (e.g., 84:16 v/v) with a small amount of acid (e.g., 5 mM HClO₄).[9] The exact composition may need to be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Analysis: Inject the sample and analyze the chromatogram. The presence of two peaks for the peptide will indicate the presence of diastereomers resulting from racemization of the Glu(OMe) residue. The percentage of the undesired diastereomer can be calculated from the peak areas.
-
Visualizations
Caption: Mechanism of this compound racemization during peptide synthesis.
Caption: Troubleshooting workflow for this compound racemization.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
Technical Support Center: Purification of Peptides Containing H-Glu(OMe)-OH by HPLC
Welcome to the technical support center for the purification of peptides containing the modified amino acid H-Glu(OMe)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during RP-HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing this compound by RP-HPLC?
A1: The main challenge is the potential for acid-catalyzed hydrolysis of the methyl ester side chain of the glutamic acid residue. Standard RP-HPLC mobile phases for peptides often contain trifluoroacetic acid (TFA), which can cleave the methyl ester, resulting in a peptide with a free carboxylic acid on the glutamic acid side chain. This creates a significant impurity that can be difficult to separate from the target peptide.
Q2: How can I detect if the methyl ester on my peptide is being hydrolyzed during purification?
A2: The most definitive way to detect hydrolysis is by using HPLC coupled with mass spectrometry (HPLC-MS). The hydrolyzed peptide will have a molecular weight that is 14.02 Da lower than the target peptide (loss of a CH₂ group). In the HPLC chromatogram, hydrolysis may appear as a new, earlier-eluting peak or a shoulder on the main peak, as the free carboxylic acid is more polar than the methyl ester.
Q3: What are the standard starting conditions for purifying a peptide with this compound?
A3: A typical starting point for the purification of protected peptides is reversed-phase HPLC (RP-HPLC) using a C18 column.[1] The mobile phase usually consists of a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[2][3]
Q4: My chromatogram shows a split or shoulder peak. What could be the cause?
A4: Peak splitting or shouldering can have several causes. In the context of a peptide with this compound, on-column hydrolysis is a likely culprit. Other potential causes include column degradation, co-elution of impurities, or issues with the sample solvent being too different from the mobile phase.[4]
Q5: Can I use mobile phase additives other than TFA to minimize hydrolysis?
A5: While TFA is the most common additive for peptide purification due to its excellent ion-pairing properties and volatility, its acidity is the primary driver of methyl ester hydrolysis. If hydrolysis is a significant issue, you could consider using a less acidic modifier like formic acid, although this may result in broader peaks and different selectivity.[5] Alternatively, operating at a higher pH is an option, but this requires a pH-stable column and can introduce other challenges, such as peptide solubility and stability.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Early eluting peak or shoulder on the main peak | Hydrolysis of the this compound side chain. | - Confirm hydrolysis using HPLC-MS by looking for a mass difference of -14.02 Da.- Reduce the run time to minimize exposure to the acidic mobile phase.- Consider lowering the column temperature.- If possible with your system and peptide, try a mobile phase with a weaker acid like formic acid. |
| Broad or tailing peaks | - Secondary interactions with the column's stationary phase.- Inappropriate mobile phase pH. | - Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) is used.- Check that the mobile phase pH is well below the pKa of any acidic side chains to ensure they are protonated.- Use a high-purity silica column. |
| Variable retention times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure accurate measurement of additives.- Use a column oven to maintain a stable temperature.- Flush the column regularly and replace if performance degrades significantly. |
| High backpressure | - Blockage in the HPLC system (e.g., column frit, tubing).- Sample precipitation. | - Filter all samples and mobile phases before use.- If a blockage is suspected, systematically check components by disconnecting them to identify the source of the high pressure.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] |
| No or low recovery of the peptide | - Poor solubility of the peptide in the mobile phase.- Adsorption of the peptide to the column. | - For hydrophobic protected peptides, it may be necessary to dissolve the crude sample in a small amount of a strong organic solvent like DMF or DMSO before diluting with the initial mobile phase.[1]- Ensure the mobile phase gradient reaches a high enough organic solvent concentration to elute the peptide. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a general starting point. Optimization will likely be necessary based on the specific properties of your peptide.
1. Sample Preparation:
-
Following cleavage from the solid-phase resin, precipitate the crude peptide with cold diethyl ether.
-
Centrifuge the mixture and decant the ether. Wash the peptide pellet multiple times with cold ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the dried peptide in a minimal volume of a strong solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dilute this solution with the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure solubility and compatibility.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
2. HPLC Parameters:
The following table summarizes typical starting parameters for both analytical method development and preparative scale purification.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | C18, 5-10 µm, 100 Å, 21.2 x 250 mm or larger |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min (for 21.2 mm ID) |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
| Gradient | 5% to 65% B over 30 minutes (example) | 5% to 65% B over 30 minutes (example) |
| Column Temp. | Ambient or 30-40°C | Ambient or 30-40°C |
3. Purification and Fraction Analysis:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Collect fractions across the eluting peaks.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity and presence of the methyl ester using Mass Spectrometry (MS).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase solvents, yielding the purified peptide.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. italianpeptidesociety.it [italianpeptidesociety.it]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Technical Support Center: Synthesis of H-Glu(OMe)-OH
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of H-Glu(OMe)-OH synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of L-glutamic acid with methanol in the presence of an acid catalyst.[1][2] Common catalysts include sulfuric acid (H₂SO₄), hydrogen chloride (HCl), and thionyl chloride (SOCl₂).[3] An alternative method utilizes trimethylchlorosilane (TMSCl) in methanol, which has been shown to produce good to excellent yields at room temperature.[3][4]
Q2: I am observing a significant amount of a di-substituted product. How can I favor the formation of the γ-monoester?
A2: The formation of the diester, dimethyl glutamate, is a common side reaction. To favor the formation of the desired γ-monoester, this compound, it is crucial to control the reaction conditions. One key factor is the reaction time; shorter reaction times generally favor mono-esterification. Additionally, using a controlled amount of the acid catalyst can help in selectively esterifying the γ-carboxylic acid. Some methods also suggest that careful pH control during workup can aid in the separation of the monoester from the diester.[5]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The zwitterionic nature of glutamic acid can make it less reactive than a standard carboxylic acid.[1] Ensure you are using a sufficient amount of a strong acid catalyst and allowing adequate reaction time.
-
Side reactions: As mentioned, the formation of the diester is a primary yield-reducing side reaction.
-
Suboptimal reaction temperature: The reaction temperature should be carefully controlled. A common temperature for this reaction is around 45°C.[5]
-
Water content: The presence of water can inhibit the esterification reaction. Ensure that you are using anhydrous methanol and a dry reaction setup.
-
Purification losses: The product can be lost during the workup and purification steps. Careful extraction and crystallization are essential to maximize recovery.
To improve your yield, consider optimizing the reaction time, temperature, and catalyst concentration. A thorough drying of all reagents and glassware is also critical.
Q4: What is the role of the acid catalyst in this reaction?
A4: The acid catalyst plays a crucial role in the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. This catalytic cycle is essential to achieve a reasonable reaction rate.
Q5: Are there any safety precautions I should be aware of when running this synthesis?
A5: Yes, several safety precautions should be taken. Methanol is flammable and toxic, so it should be handled in a well-ventilated fume hood. Strong acids like sulfuric acid and thionyl chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride also releases toxic gases and should be handled with extreme care in a fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction due to insufficient catalysis or reaction time. | Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC. |
| Formation of diester side product. | Reduce the reaction time. Consider using a milder catalyst or lower reaction temperature. | |
| Presence of water in the reaction mixture. | Use anhydrous methanol and ensure all glassware is thoroughly dried. | |
| Product loss during workup and purification. | Optimize the extraction and crystallization procedures. Ensure the pH is carefully controlled during the workup to facilitate product isolation.[5] | |
| Formation of Diester | Excess methanol or prolonged reaction time. | Use a stoichiometric amount of methanol or slightly more. Carefully monitor the reaction and stop it once the monoester is the major product. |
| High reaction temperature. | Lower the reaction temperature to favor the formation of the monoester. | |
| Difficulty in Product Isolation | The product is an amino acid ester, which can be soluble in both aqueous and organic phases. | Adjust the pH of the aqueous solution during extraction to the isoelectric point of this compound to minimize its solubility in water. |
| Formation of inorganic salt byproducts. | If using a catalyst like H₂SO₄, neutralization will form salts. Washing the product with an appropriate solvent can help remove these salts.[5] | |
| Inconsistent Results | Variability in starting material quality. | Ensure the L-glutamic acid used is of high purity. |
| Inconsistent reaction conditions. | Carefully control all reaction parameters, including temperature, time, and stoichiometry. |
Data Presentation
Table 1: Comparison of Different Synthetic Methods for Amino Acid Methyl Esters
| Method | Catalyst | Typical Yields | Reaction Conditions | Reference |
| Fischer Esterification | H₂SO₄ | 54.5% (for γ-methyl glutamate) | 45°C, 4 hours | [5] |
| Fischer Esterification | HCl | Good to Excellent | Room Temperature | [3] |
| Thionyl Chloride Method | SOCl₂ in Methanol | Good to Excellent | Not specified | [3] |
| TMSCl Method | Trimethylchlorosilane in Methanol | Good to Excellent | Room Temperature | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst (Adapted from[5])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-glutamic acid.
-
Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.
-
Reaction: Heat the reaction mixture to 45°C and maintain this temperature for approximately 4 hours, with continuous stirring.
-
Workup: After the reaction is complete, cool the mixture. A solution of an organic base (e.g., diethylamine) in methanol is then added to neutralize the sulfuric acid and precipitate the product.[5]
-
Purification: The precipitate is filtered and washed with methanol to remove any remaining traces of sulfate ions.[5] The resulting solid is the desired this compound.
Visualizations
Caption: Synthesis pathway for this compound via Fischer esterification.
Caption: Troubleshooting workflow for improving the yield of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
H-Glu(OMe)-OH stability issues in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of H-Glu(OMe)-OH in various solvents. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction in Peptide Synthesis
You are using this compound in a peptide coupling reaction, and you observe low yields of your desired peptide or a significant amount of unreacted starting material.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Solvent Purity | Ensure your solvent (e.g., DMF, NMP) is anhydrous and of high purity. Water can hydrolyze activated ester intermediates, leading to low yields.[1] Consider using freshly opened solvents or those stored over molecular sieves. |
| Reagent Quality | Verify the purity of your this compound and coupling reagents. Some coupling reagents can degrade over time; use fresh, high-quality reagents.[1] |
| Incomplete Dissolution | This compound has varying solubility in different solvents. Ensure complete dissolution before starting the reaction. Ultrasonic agitation may be necessary for solvents like water and DMSO.[2] |
| Steric Hindrance | Although less hindered than N-methylated amino acids, steric hindrance can still slow down reactions. Consider using a more reactive coupling reagent such as HATU, HCTU, or PyAOP, especially if the coupling partner is also sterically hindered.[1] |
| Incorrect Stoichiometry | For reactions involving hydrochloride salts of amino acids, ensure you are using at least two equivalents of a non-nucleophilic base (like DIPEA) – one to neutralize the salt and one for the coupling reaction itself.[1] A slight excess of the carboxylic acid and coupling reagent relative to the amine is a common starting point.[1] |
Issue 2: Suspected Degradation of this compound in Solution
You have prepared a stock solution of this compound and are concerned about its stability over time or under your experimental conditions.
Potential Degradation Pathways and Mitigation Strategies:
| Degradation Pathway | Conditions | How to Avoid |
| Hydrolysis of Methyl Ester | Aqueous solutions, especially at basic pH.[3][4] | Prepare fresh aqueous solutions for each experiment. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid basic buffers. |
| Formation of Pyroglutamic Acid | Acidic aqueous solutions (e.g., 0.1 N HCl).[5][6] | While glutamic acid (the hydrolysis product) is prone to this, minimizing time in acidic conditions is advisable. Adjusting the pH of the solution can improve stability.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in water (up to 100 mg/mL with sonication) and has limited solubility in DMSO (2 mg/mL with sonication).[2] For peptide synthesis, anhydrous DMF and NMP are commonly used.[1][7] NMP can be a better choice as it is less prone to degradation into amine impurities compared to DMF.[7]
Q2: What are the optimal storage conditions for this compound?
A2: The storage conditions depend on whether it is in solid form or in solution.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The primary stability concern in aqueous solutions is the hydrolysis of the γ-methyl ester to glutamic acid. This reaction is accelerated under basic (alkaline) conditions.[3][4] Additionally, under acidic conditions (e.g., 0.1 N HCl), the resulting glutamic acid can degrade further to form pyroglutamic acid.[5][6] Therefore, for maximum stability in aqueous solutions, it is best to work at a neutral or slightly acidic pH and to use freshly prepared solutions.
Q4: Can I use this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?
A4: Yes, this compound is a suitable building block for peptide synthesis. The Fmoc-protected version, Fmoc-Glu(OMe)-OH, is also commercially available and is used to incorporate this residue into a peptide chain during SPPS.[8]
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Novel Solvent System
This protocol provides a general method for researchers to determine the stability of this compound in their specific experimental solvent or buffer.
1. Materials:
- This compound
- Your chosen solvent system (e.g., specific buffer, organic solvent mixture)
- High-purity reference standard of this compound
- HPLC system with a suitable column (e.g., C18)
- Mobile phases for HPLC (e.g., acetonitrile and water with a modifier like TFA or formic acid)
- Incubator or water bath for temperature control
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve this compound in your solvent system to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial peak area of this compound. This will serve as your t=0 reference.
- Incubation: Store the stock solution under your desired experimental conditions (e.g., room temperature, 37°C). Protect from light if the compound or solvent is light-sensitive.
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
- Data Analysis:
- Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
- Look for the appearance of new peaks, which would correspond to degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
3. Interpretation:
- A stable solution will show minimal change in the peak area of this compound over the course of the experiment.
- The rate of degradation can be estimated from the decrease in the main peak's area over time.
Visualizations
Caption: A flowchart for troubleshooting common experimental issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Managing Peptide Aggregation with H-Glu(OMe)-OH
Welcome to the technical support center for managing challenges associated with the aggregation of peptides containing H-Glu(OMe)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for experiments involving this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it contribute to peptide aggregation?
A1: this compound is a derivative of glutamic acid where the side-chain carboxyl group is protected as a methyl ester. This modification neutralizes the negative charge typically present on the glutamic acid side chain at neutral pH. The removal of this charge reduces electrostatic repulsion between peptide chains, which can increase the propensity for aggregation, particularly in sequences that are already hydrophobic or prone to forming secondary structures like β-sheets.[1]
Q2: What are the primary drivers of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: Peptide aggregation during SPPS is a common challenge, primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support.[1] This can lead to the formation of stable secondary structures, most notably β-sheets, which can render the peptide-resin matrix insoluble in the synthesis solvents. This insolubility hinders the accessibility of reagents to the reactive sites, leading to incomplete coupling and deprotection steps. Hydrophobic sequences are especially susceptible to aggregation.[1][2]
Q3: What are the visual or analytical indicators of peptide aggregation during SPPS?
A3: During SPPS, aggregation can be identified by several indicators. Visually, the resin may not swell properly or may even shrink in the synthesis solvent. Analytically, you may observe slow or incomplete Fmoc deprotection (indicated by a persistent blue color in the Kaiser test) and incomplete coupling reactions. Upon cleavage and purification, aggregation can manifest as poor solubility of the crude peptide and the presence of high molecular weight species in analytical techniques like HPLC or mass spectrometry.
Q4: How does pH influence the aggregation of peptides containing this compound?
A4: The pH of the solution can significantly impact the aggregation of peptides. For peptides in solution, moving the pH closer to the peptide's isoelectric point (pI) can reduce the net charge, minimizing electrostatic repulsion and thereby promoting aggregation.[3][4] Even though the this compound side chain is neutral, the overall charge of the peptide, dictated by the N- and C-termini and other charged residues (like Lys, Arg, Asp, His), will be pH-dependent. Therefore, careful pH control is crucial during purification and formulation.
Troubleshooting Guides
Problem 1: Poor resin swelling and incomplete coupling/deprotection during SPPS.
This is a classic sign of on-resin aggregation. The peptide chains are collapsing and preventing efficient diffusion of solvents and reagents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for on-resin aggregation.
Solutions:
-
Solvent Optimization: Switch from standard solvents like DMF to more potent, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[1][2] A mixture of solvents can also be effective.
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[2]
-
Elevated Temperature: Increasing the temperature during coupling can help to disrupt secondary structures and improve reaction kinetics.[2]
-
Backbone Protection: For very "difficult sequences," consider re-synthesizing the peptide using backbone protection strategies. Incorporating pseudoproline dipeptides or using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can effectively disrupt the hydrogen bonding that leads to aggregation.[2]
Problem 2: The cleaved peptide has poor solubility in standard purification solvents (e.g., water/acetonitrile).
This indicates that the peptide has aggregated after cleavage from the resin.
Solutions:
-
Test a Range of Solvents: Before dissolving the entire batch, test the solubility of a small amount of the peptide in various solvents.[5]
-
For neutral or hydrophobic peptides, try organic solvents like DMSO, DMF, or isopropanol first, then slowly add the aqueous buffer.
-
If the peptide has a net positive charge, try dissolving it in a dilute acidic solution (e.g., 10-30% acetic acid).
-
If the peptide has a net negative charge, a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) may be effective.
-
-
Use of Denaturants/Chaotropic Agents: For highly aggregated peptides, dissolving them in solutions containing strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective. The peptide can then be diluted into the desired buffer for purification.
-
Disaggregation Protocols: Some peptides can be disaggregated by treatment with strong acids like trifluoroacetic acid (TFA) followed by lyophilization and resuspension in the desired solvent.
Quantitative Data Summary
The following tables provide a general overview of the expected solubility and the impact of various additives on peptide aggregation. Note that the optimal conditions should be determined empirically for each specific peptide sequence.
Table 1: General Solubility Guidelines for Peptides Containing this compound
| Peptide Characteristics | Primary Solvent | Secondary Solvent (for dilution) | Comments |
| Overall Neutral/Hydrophobic | DMSO, DMF, Acetonitrile | Water, Aqueous Buffer | Dissolve completely in the organic solvent first before dropwise addition of the aqueous phase. |
| Overall Basic (Net Positive Charge) | 10-30% Acetic Acid | Water, Aqueous Buffer | The acidic conditions help to protonate basic residues, increasing solubility. |
| Overall Acidic (Net Negative Charge) | 0.1 M Ammonium Bicarbonate | Water, Aqueous Buffer | The basic conditions help to deprotonate acidic residues, increasing solubility. |
Table 2: Common Anti-Aggregation Additives and Their Working Concentrations
| Additive | Typical Concentration | Mechanism of Action | Application Stage |
| Guanidine Hydrochloride (GdnHCl) | 4-6 M | Denaturant, disrupts hydrogen bonds | Post-cleavage solubilization |
| Urea | 6-8 M | Denaturant, disrupts hydrogen bonds | Post-cleavage solubilization |
| LiCl | 0.5-1 M | Chaotropic salt, disrupts hydrogen bonds | During SPPS |
| Arginine | 50-500 mM | Suppresses aggregation, mechanism not fully understood | Post-cleavage solubilization, Formulation |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% | Reduce hydrophobic interactions | Post-cleavage solubilization |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(OMe)-OH in SPPS
This protocol outlines a standard manual coupling procedure.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Glu(OMe)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF
-
DCM
Workflow Diagram:
Caption: Standard Fmoc-Glu(OMe)-OH coupling workflow.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling (a negative result, yellow beads, indicates completion). If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry for the next cycle.
Protocol 2: Monitoring Peptide Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. An increase in the average particle size over time is indicative of aggregation.
Materials:
-
Peptide stock solution (dissolved in an appropriate, filtered buffer)
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4). Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates.
-
Instrument Setup: Set the DLS instrument parameters (e.g., temperature, scattering angle, laser wavelength) according to the manufacturer's instructions. Equilibrate the sample at the desired temperature for at least 5 minutes.
-
Initial Measurement (T=0): Perform an initial DLS measurement to determine the initial size distribution of the peptide. Monomeric peptides should exhibit a small hydrodynamic radius.
-
Time-Course Monitoring: Incubate the sample under conditions that may promote aggregation (e.g., elevated temperature, specific pH). Take DLS measurements at regular time intervals (e.g., every hour).
-
Data Analysis: Analyze the DLS data to determine the average hydrodynamic radius and the polydispersity index (PDI) at each time point. An increase in the average radius or the appearance of a second, larger population of particles indicates aggregation. Plot the average hydrodynamic radius as a function of time to visualize the aggregation kinetics.
This technical support center provides a foundational guide for managing aggregation in peptides containing this compound. For specific and highly challenging sequences, further optimization and the use of advanced synthetic and analytical techniques may be necessary.
References
Analytical methods for detecting H-Glu(OMe)-OH impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
A1: this compound, or L-Glutamic acid γ-methyl ester, is a derivative of the amino acid L-glutamic acid. During its synthesis, storage, and handling, several impurities can arise. Identifying these is crucial for quality control in research and pharmaceutical applications.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Starting material |
| L-Glutamic acid α-methyl ester | C₆H₁₁NO₄ | 161.16 | Isomeric byproduct |
| L-Glutamic acid dimethyl ester | C₇H₁₃NO₄ | 175.18 | Over-methylation byproduct |
| Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | Degradation product[1] |
| D-Glu(OMe)-OH | C₆H₁₁NO₄ | 161.16 | Enantiomeric impurity |
| N-Methyl-L-glutamic acid | C₆H₁₁NO₄ | 161.16 | Side-reaction product[2] |
Q2: What are the recommended analytical methods for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing amino acid impurities.[1] Due to the polar nature of this compound and its potential impurities, specific HPLC techniques are recommended:
-
Reversed-Phase HPLC (RP-HPLC): Using columns designed for polar analytes (e.g., AQ-type C18, polar-embedded, or polar-endcapped) is often necessary to achieve adequate retention.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds and can provide excellent separation.
-
HPLC with Mass Spectrometry (HPLC-MS): For definitive identification and characterization of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of isolated, unknown impurities.[1]
Q3: Is derivatization required for the analysis of this compound and its impurities?
A3: Not necessarily, but it is often recommended. This compound and related amino acid impurities lack a strong UV chromophore, making sensitive detection difficult.
-
Without Derivatization: Analysis is possible using UV detection at low wavelengths (e.g., 200-210 nm) or with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS).
-
With Derivatization: Pre-column derivatization with agents like o-phthalaldehyde (OPA) can significantly enhance the response for UV or fluorescence detectors, improving sensitivity and quantification limits.[5][6]
Analytical Workflow & Logic
The following diagrams illustrate the typical workflow for impurity analysis and the interplay between different analytical techniques.
Caption: General workflow for detecting, quantifying, and identifying impurities.
Caption: Relationship between key analytical methods for impurity profiling.
Troubleshooting Guides
Q4: My this compound peak shows little to no retention on a standard C18 column. How can I fix this?
A4: This is a common issue due to the high polarity of the analyte.[3] Here are several solutions to try:
-
Modify the Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., from 90% water to 95% or even 98%).
-
Use a Polar-Specific Column: Switch to a C18 column designed for aqueous conditions (e.g., "AQ-type") or a column with a polar-embedded or polar-endcapped stationary phase. These are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar molecules.[4]
-
Consider HILIC: If retention is still poor, HILIC is an excellent alternative. It uses a high organic mobile phase to retain polar compounds on a polar stationary phase (like silica or diol).
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can sometimes improve retention and peak shape for ionizable compounds.
Q5: My retention times are drifting between injections. What is the cause?
A5: Retention time instability is a frequent problem in HPLC. A systematic check is the best approach.[7]
Table 2: HPLC Troubleshooting Checklist for Retention Time Drift
| Area to Check | Potential Cause | Recommended Action |
| Mobile Phase | Inaccurate composition or degradation. | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly by preparing a pre-mixed mobile phase.[8] |
| Pump & System | Leaks or inconsistent flow rate. | Check for leaks around fittings and pump seals. Verify the pump flow rate is calibrated and stable. |
| Column | Lack of equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 20-30 column volumes, especially for HILIC. |
| Temperature | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature, as even small changes can affect retention times. |
The following decision tree can help diagnose the issue:
Caption: A decision tree for troubleshooting unstable HPLC retention times.
Q6: I am observing poor peak shape (tailing or fronting). What should I do?
A6: Poor peak shape can be caused by a variety of chemical and physical issues.[3][9]
-
Peak Tailing:
-
Column Overload: Inject a more dilute sample to see if the peak shape improves.
-
Secondary Interactions: this compound has a free amine group that can interact with acidic silanols on the silica support. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to protonate the amine or a higher pH to deprotonate the silanols. Using a high-purity, end-capped column can also minimize these interactions.
-
Column Degradation: A void at the head of the column can cause tailing. This may require column replacement. Using a guard column can help extend the life of your analytical column.[3]
-
-
Peak Fronting: This is less common but is typically a sign of severe column overload or poor sample solubility. Ensure your sample is fully dissolved in a solvent that is weaker than or identical to your mobile phase.
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Impurity Profiling
This protocol provides a starting point for method development. Optimization will likely be required.
Table 3: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Notes |
| Column | Polar-Reversed Phase C18 (e.g., Waters Acquity CSH C18, Agilent Zorbax Bonus-RP) 150 x 4.6 mm, 3.5 µm | A column designed for polar analytes is critical for good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 0-2 min, 2% B; 2-15 min, 2-30% B; 15-17 min, 30% B; 17-18 min, 30-2% B; 18-25 min, 2% B | A shallow gradient is recommended to separate closely related polar impurities. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Injection Vol. | 5 µL | |
| Detector | UV at 205 nm or Mass Spectrometer | Low UV wavelength is necessary for detection without derivatization. |
| Sample Prep. | Dissolve sample in Mobile Phase A at a concentration of ~0.5 mg/mL. Filter through a 0.22 µm filter. | Avoid dissolving the sample in strong organic solvents, which can cause peak distortion. |
Protocol 2: Sample Preparation for Analysis
-
Weighing: Accurately weigh approximately 5 mg of the this compound sample into a clean 10 mL volumetric flask.
-
Dissolution: Add approximately 8 mL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B) and sonicate for 5 minutes or until fully dissolved.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the same solvent.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial. Discard the first few drops of the filtrate.
-
Analysis: Inject the sample onto the HPLC system. Always run a blank injection (solvent only) to identify any system-related peaks.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: Overcoming Poor Solubility of H-Glu(OMe)-OH Protected Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with H-Glu(OMe)-OH protected peptides.
Troubleshooting Guide
Issue: My this compound protected peptide is not dissolving in standard organic solvents.
When encountering a protected peptide containing this compound that exhibits poor solubility, a systematic approach is recommended to identify an effective solvent system and methodology.
Initial Steps & Protocol 1: Small-Scale Solubility Testing
Before dissolving the bulk of your peptide, it is crucial to perform a small-scale solubility test to conserve your valuable material.
Methodology:
-
Aliquot a Small Amount: Weigh a small, manageable amount of the lyophilized peptide (e.g., 1-2 mg) into a clean vial.
-
Initial Solvent Addition: Add a small volume of your primary solvent of choice (e.g., 100 µL). Common starting solvents for protected peptides include Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).[1]
-
Mechanical Agitation: Vigorously vortex the vial for 1-2 minutes. If the peptide remains insoluble, proceed to sonication.
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.[2][3] Check for dissolution after each interval.
-
Gentle Heating: If the peptide is still not dissolved, gently warm the solution to a temperature not exceeding 40°C.[1][4]
-
Observation: A fully dissolved peptide will result in a clear, particle-free solution.[3] If the solution remains cloudy or contains visible particles, the peptide is not fully dissolved.[2]
Advanced Troubleshooting Strategies
If initial attempts with single solvents are unsuccessful, the following strategies can be employed.
-
Co-Solvent Systems: For highly hydrophobic peptides, dissolving in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then carefully diluting with a co-solvent can be effective.[5][6]
-
Caution: When using co-solvents, add the concentrated peptide solution to the diluent dropwise while vortexing to prevent precipitation.[2]
-
-
Chaotropic Agents: For peptides prone to aggregation through hydrogen bonding, the addition of chaotropic salts like LiCl can disrupt these interactions and improve solubility.[1]
-
Structure-Disrupting Elements: If solubility issues are encountered during solid-phase peptide synthesis (SPPS), incorporating pseudoproline dipeptides can introduce kinks in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1]
| Strategy | Description | Common Reagents/Methods | Considerations |
| Co-Solvents | Using a mixture of solvents to enhance solubility. | DMSO, DMF, DCM, Acetonitrile (ACN), Water | Ensure solvent compatibility with downstream applications. Final DMSO concentration should typically be low for biological assays.[2][5] |
| Chaotropic Agents | Salts that disrupt the structure of water and reduce hydrophobic interactions. | LiCl, KSCN | May need to be removed before subsequent experimental steps. |
| Mechanical Agitation | Using physical force to break up peptide aggregates. | Vortexing, Sonication | A standard and often effective initial step.[1][5] |
| Temperature Adjustment | Increasing kinetic energy to overcome intermolecular forces. | Gentle heating (< 40°C) | Monitor carefully to avoid peptide degradation.[1][4] |
Frequently Asked Questions (FAQs)
Q1: Why are protected peptides, especially those containing this compound, often poorly soluble?
A1: Protected peptides frequently exhibit lower solubility than their deprotected counterparts because the protecting groups on the amino acid side chains mask polar functional groups. This increases the overall hydrophobicity of the peptide, making it less soluble in polar solvents and more prone to aggregation.[1] The methyl ester on the glutamic acid side chain of this compound contributes to this increased hydrophobicity.
Q2: In what order should I test solvents for my this compound protected peptide?
A2: A logical progression for solvent testing is recommended.
Q3: Can I use pH adjustment to improve the solubility of my protected peptide?
A3: Adjusting the pH is a very effective strategy for unprotected peptides with ionizable groups.[5][7] However, for fully protected peptides, where the N-terminus, C-terminus, and side chains are masked, there are no readily ionizable groups. Therefore, pH adjustment is generally not an effective method for improving the solubility of fully protected peptides.[1]
Q4: My peptide contains a cysteine residue. Are there any specific solvents I should avoid?
A4: Yes, if your peptide contains cysteine, it is advisable to avoid alkaline conditions as they can promote the formation of disulfide bonds.[7] Additionally, while DMSO is a powerful solvent, it can oxidize the side chains of methionine and cysteine residues.[5] In such cases, DMF is a recommended alternative.[5]
Q5: What should I do if my peptide precipitates out of solution after dilution?
A5: If your peptide precipitates upon dilution, it indicates that the solubility limit in the final solvent mixture has been exceeded.[2] It is recommended to re-lyophilize the peptide to remove the solvent and then attempt to redissolve it in a different solvent system or at a lower final concentration.[6]
Q6: How can I determine the net charge of my peptide to guide solvent selection?
A6: To determine the net charge of an unprotected peptide at a neutral pH, you can follow these steps:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Acidic peptides (net negative charge): Try dissolving in a basic buffer.[5]
-
Basic peptides (net positive charge): Attempt to dissolve in an acidic solution.[5]
-
Neutral peptides: Often require organic solvents if they have a high proportion of hydrophobic residues.[5]
Note that this is less relevant for fully protected peptides but is a critical consideration for deprotected or partially protected sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biobasic.com [biobasic.com]
Validation & Comparative
A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe)-OH vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the side chain of glutamic acid (Glu) is a critical determinant of success in solid-phase peptide synthesis (SPPS). This choice profoundly influences coupling efficiency, the prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of H-Glu(OMe)-OH, which utilizes a methyl ester (OMe) for side-chain protection, against the more commonly employed protecting groups: tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for the γ-carboxyl function of glutamic acid must be stable to the iterative conditions of Fmoc deprotection (typically piperidine in DMF) and peptide coupling, yet be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Common Side Reactions |
| Methyl (OMe) | -CH₃ | - Potentially low cost. - Small steric footprint. | - Lacks true orthogonality in standard Fmoc-SPPS. - Removal requires harsh basic conditions (saponification) which can lead to side reactions. - On-resin saponification is not a standard procedure and can be challenging to drive to completion. | - Racemization at the α-carbon of the glutamic acid residue or the preceding amino acid. - Hydrolysis of the peptide backbone or other base-labile functionalities. - Incomplete deprotection leading to a heterogeneous peptide mixture. |
| tert-Butyl (OtBu) | -C(CH₃)₃ | - High stability to the basic conditions of Fmoc deprotection. - Efficiently prevents pyroglutamate and glutarimide formation.[1] - Cleaved simultaneously with the peptide from most acid-labile resins using strong acids (e.g., TFA). | - Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[1] | - Minimal; generally considered the safest and most reliable choice for standard Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | - Orthogonal to the Fmoc group. - Can be removed by catalytic hydrogenation (e.g., H₂/Pd), allowing for the synthesis of protected peptide fragments.[1] | - Requires an additional, non-standard deprotection step for SPPS. - Catalytic hydrogenation can be inefficient for peptides on a solid support and may require specialized equipment. | - Incomplete removal if the catalyst is poisoned or sterically hindered. |
| Allyl (OAll) | -CH₂-CH=CH₂ | - Fully orthogonal to both Fmoc (base-labile) and OtBu (acid-labile) protecting groups.[1] - Allows for selective on-resin side-chain modification or cyclization. | - Requires a specific palladium(0)-catalyzed deprotection step, which can be expensive and requires careful removal of the catalyst to avoid interference in subsequent steps or biological assays.[1] | - Incomplete deprotection if the palladium catalyst is poisoned or if the peptide sequence hinders access. |
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of glutamic acid protected with OtBu, OAll, and a generalized protocol for the less common OMe group in Fmoc-based SPPS are provided below.
Standard Fmoc-SPPS Coupling of a Protected Glutamic Acid Residue
This protocol is applicable to the coupling of Fmoc-Glu(P)-OH, where P represents OMe, OtBu, OBzl, or OAll.
Materials:
-
Fmoc-Glu(P)-OH (4 eq. relative to resin loading)
-
Coupling reagent (e.g., HBTU, 3.9 eq.)
-
Base (e.g., DIPEA, 8 eq.)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(P)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Selective Side-Chain Deprotection Protocols
Note: This is a non-standard and challenging procedure in Fmoc-SPPS. Conditions may require significant optimization, and side reactions are possible.
Materials:
-
Peptide-resin containing a Glu(OMe) residue
-
Lithium hydroxide (LiOH)
-
Solvent system (e.g., THF/water or Dioxane/water)
Procedure:
-
Swell the peptide-resin in the chosen solvent system (e.g., THF/water 3:1).
-
Add a solution of LiOH (typically 1-2 M in water) to the resin suspension. The final concentration and reaction time will need to be empirically determined (e.g., 0.1-0.5 M LiOH, 2-24 hours at room temperature).
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.
-
Once the reaction is deemed complete, neutralize the resin with a weak acid (e.g., 10% acetic acid in DMF).
-
Wash the resin extensively with water, DMF, and DCM.
The OtBu group is typically removed concurrently with the cleavage of the peptide from an acid-labile resin.
Materials:
-
Peptide-resin containing a Glu(OtBu) residue
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin.
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and wash with cold diethyl ether.
Materials:
-
Peptide-resin containing a Glu(OAll) residue
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.2-0.5 eq.)
-
Scavenger (e.g., phenylsilane (PhSiH₃), 10-20 eq.)
-
Anhydrous, degassed DCM or THF
Procedure:
-
Swell the peptide-resin in anhydrous, degassed DCM under an inert atmosphere (e.g., Argon).
-
Add the scavenger (e.g., PhSiH₃) to the resin suspension.
-
In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous, degassed DCM and add it to the resin suspension.
-
Agitate the mixture at room temperature for 1-2 hours, protected from light.
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
Visualizations
Experimental Workflow for Fmoc-SPPS
Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis using Fmoc chemistry.
Decision Logic for Glutamic Acid Protecting Group Selection
Caption: A decision tree to guide the selection of a glutamic acid protecting group based on the synthetic objective.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with H-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated biological activity of peptides synthesized using γ-methyl-L-glutamate (H-Glu(OMe)-OH) versus those containing a standard L-glutamic acid (H-Glu-OH). The incorporation of a methyl ester on the side chain of glutamic acid can significantly alter the physicochemical properties of a peptide, leading to notable differences in its biological performance. This comparison is based on established principles of peptide chemistry and pharmacology, supported by illustrative data and detailed experimental protocols.
The Impact of Side-Chain Esterification on Peptide Bioactivity
The primary difference between a peptide containing Glu(OMe) and one with Glu is the neutralization of the negative charge on the γ-carboxyl group and an increase in lipophilicity. These changes can have a cascade of effects on the peptide's structure, interactions with biological targets, and overall activity.
Physicochemical and Biological Property Comparison
While direct, head-to-head experimental data for the same peptide sequence synthesized with both this compound and H-Glu-OH is not extensively available in public literature, we can extrapolate the likely effects based on fundamental structure-activity relationships. The following table summarizes the anticipated differences.
| Property | Peptide with H-Glu-OH | Peptide with this compound | Rationale for Difference |
| Charge at Physiological pH (~7.4) | Negative | Neutral | The carboxylic acid is deprotonated to a carboxylate anion, while the methyl ester is uncharged. |
| Solubility in Aqueous Buffers | Generally Higher | Generally Lower | The negatively charged carboxylate group enhances interaction with polar water molecules. |
| Lipophilicity | Lower | Higher | The neutral methyl ester group increases the overall hydrophobicity of the peptide. |
| Receptor Binding Affinity (Ionic Interactions) | Potentially higher if the negative charge is critical for binding to a positively charged receptor pocket. | Potentially lower if ionic interactions are key. May be higher if the binding pocket is hydrophobic. | The loss of the negative charge prevents the formation of salt bridges with positively charged residues in the target protein. |
| Enzyme Inhibition (e.g., Proteases) | Activity may depend on the charge for recognition by the active site. | May exhibit altered inhibitory constants (Ki) due to changes in binding site interactions. | The size and charge of the P1, P2, etc. residues are often crucial for substrate recognition by proteases. |
| Antimicrobial Activity (for Cationic Peptides) | May have reduced activity due to the introduction of a negative charge. | Potentially enhanced activity by maintaining a higher net positive charge, which is often crucial for interaction with bacterial membranes. | Neutralizing a negative charge in a cationic peptide can increase its overall positive charge, improving its ability to disrupt negatively charged bacterial membranes. |
| Cell Membrane Permeability | Lower | Potentially Higher | Increased lipophilicity can enhance passive diffusion across cell membranes. |
| Proteolytic Stability | May be susceptible to specific proteases that recognize acidic residues. | May exhibit increased stability against proteases that require a negatively charged side chain for recognition. | The modification of the side chain can hinder recognition and cleavage by specific enzymes. |
Experimental Protocols
To empirically determine the biological activity of peptides synthesized with this compound and compare them to their H-Glu-OH counterparts, the following experimental protocols can be employed.
Protease Inhibition Assay
This protocol is designed to determine the inhibitory activity of a peptide against a specific protease, for example, a serine protease like trypsin.
Materials:
-
Test Peptide (with Glu(OMe) or Glu) stock solution (e.g., 10 mM in DMSO)
-
Protease (e.g., Trypsin) stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test peptides in Assay Buffer.
-
In a 96-well plate, add 20 µL of each peptide dilution. Include a control with Assay Buffer only (no inhibitor).
-
Add 20 µL of the protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 160 µL of the pre-warmed (37°C) substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 37°C.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Receptor-Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test peptide for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., ³H-labeled standard agonist)
-
Test Peptide (with Glu(OMe) or Glu) stock solution
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test peptides in Binding Buffer.
-
In a polypropylene tube, add 50 µL of cell membranes, 50 µL of the radiolabeled ligand (at a concentration close to its Kd), and 50 µL of the test peptide dilution or Binding Buffer (for total binding).
-
For non-specific binding, add a high concentration of a known unlabeled ligand instead of the test peptide.
-
Incubate the tubes for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each test peptide concentration and plot the percentage of specific binding against the logarithm of the test peptide concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Peptides
This protocol is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test Peptide (with Glu(OMe) or Glu) stock solution
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Grow the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture to a concentration of approximately 1 x 10⁶ CFU/mL in fresh MHB.
-
Prepare two-fold serial dilutions of the test peptides in MHB in a 96-well plate (100 µL per well).
-
Add 100 µL of the diluted bacterial culture to each well, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway Diagram
Bioactive peptides often exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which then trigger intracellular signaling cascades. The presence or absence of a charge on the glutamic acid side chain can influence the initial receptor-ligand binding event.
Caption: A generalized GPCR signaling pathway initiated by a bioactive peptide.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the biological activity of a peptide synthesized with this compound versus H-Glu-OH.
Caption: Workflow for comparing peptides with Glu and Glu(OMe).
Conclusion
The decision to use this compound in peptide synthesis should be carefully considered based on the desired biological activity and the nature of the target interaction. While the methyl ester can serve as a protecting group that is later removed to yield a peptide with a free glutamic acid, leaving the methyl ester in the final product creates a distinct analog with altered properties. Esterification neutralizes the negative charge and increases lipophilicity, which can be advantageous for enhancing membrane permeability and antimicrobial activity against negatively charged bacterial membranes. However, it may be detrimental if a negative charge is required for specific ionic interactions with a biological target. The provided experimental protocols offer a framework for systematically evaluating these differences and guiding the rational design of novel peptide therapeutics.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing H-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of peptides incorporating the non-natural amino acid H-Glu(OMe)-OH against those containing its natural counterpart, H-Glu-OH. Supported by experimental data principles, this document outlines key performance differences in fragmentation patterns, potential side reactions, and provides detailed experimental protocols for analysis.
Introduction
In peptide synthesis and drug development, the modification of amino acid side chains is a common strategy to enhance peptide stability, bioactivity, and pharmacokinetic properties. The use of this compound, the methyl ester of glutamic acid, is primarily employed as a protecting group for the side-chain carboxyl group during solid-phase peptide synthesis (SPPS). However, its presence in a peptide sequence can significantly influence the outcomes of mass spectrometry analysis compared to peptides with the natural glutamic acid residue. Understanding these differences is crucial for accurate peptide characterization, sequencing, and impurity profiling.
Comparison of Mass Spectrometric Performance
The primary distinction in the mass spectrometric analysis of peptides containing this compound versus H-Glu-OH lies in their fragmentation patterns under collision-induced dissociation (CID) and the propensity for side reactions. Methyl esterification of the glutamic acid side chain can lead to improved fragmentation efficiency by blocking certain charge-driven fragmentation pathways.[1]
Data Presentation: Quantitative Fragmentation Analysis
The following tables summarize the expected relative abundances of key fragment ion types for a model peptide (e.g., Ac-Tyr-Val-Gly-Xxx -Leu-NH2 where Xxx is either Glu or Glu(OMe)) upon CID-MS/MS analysis.
Table 1: Comparison of Major Fragment Ion Types
| Feature | Peptide with H-Glu-OH | Peptide with this compound | Rationale |
| Precursor Ion ([M+H]+) | Lower abundance due to facile neutral losses | Higher abundance, more stable precursor | Esterification reduces the acidity of the side chain, decreasing proton mobility and facile neutral losses. |
| b- and y-type ions | Complete series may be observed, but with potential gaps around the Glu residue. | More complete and intense b- and y-ion series. | Blockage of charge-driven fragmentation at the acidic side chain promotes backbone fragmentation.[1] |
| Neutral Loss of H2O | Prominent fragment, especially from the Glu side chain. | Significantly reduced or absent. | The free carboxylic acid is the primary source of water loss. |
| Neutral Loss of CH3OH | Not applicable. | A characteristic neutral loss of 32 Da can be observed. | Loss of the methyl ester group from the side chain. |
| Immonium Ion (m/z 102) | Present, characteristic for glutamic acid. | Present, but may have lower relative abundance. | The fragmentation leading to the immonium ion is still possible. |
| Pyroglutamate Formation | Can occur from N-terminal Glu, leading to a mass shift of -18 Da. | Less likely to occur directly from an internal Glu(OMe) residue. | The esterified carboxyl group is less reactive for cyclization. |
Table 2: Expected Side Reactions and Their Mass Spectrometric Signatures
| Side Reaction | H-Glu-OH Peptides | This compound Peptides | Mass Shift (Da) |
| In-source Deamidation (if Gln is present) | Possible | Possible | +0.98 |
| In-source Pyroglutamate Formation (N-terminal Glu) | Common | Less common if N-terminal is Glu(OMe) | -17.03 (from Glu) |
| Oxidation (e.g., of Met or Trp) | Possible | Possible | +15.99 per oxygen atom |
| Hydrolysis of Methyl Ester | Not applicable | Can occur during sample preparation or in solution, converting Glu(OMe) to Glu. | -14.02 |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A standardized protocol is crucial to minimize artificial modifications during sample handling.
-
Peptide Dissolution: Dissolve the lyophilized synthetic peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1 mg/mL. Avoid using methanol-based solvents to prevent potential transesterification or methylation of free carboxyl groups.
-
Dilution: Further dilute the stock solution with 0.1% formic acid in water to a final concentration of 1-10 pmol/µL for direct infusion or LC-MS/MS analysis.
-
Internal Standard: For quantitative studies, a stable isotope-labeled version of the peptide of interest should be added to the sample at a known concentration.
LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min is a good starting point.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 300-1500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped from 20 to 40 eV.
-
Data Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Mandatory Visualization
Conclusion
The mass spectrometric analysis of peptides containing this compound presents distinct advantages and considerations compared to their H-Glu-OH counterparts. The methyl esterification of the glutamic acid side chain generally leads to a more stable precursor ion and promotes more extensive backbone fragmentation, resulting in a more complete b- and y-ion series that facilitates confident sequence determination.[1] However, analysts must be aware of the characteristic neutral loss of methanol and the potential for hydrolysis of the ester during sample handling. In contrast, peptides with a free glutamic acid are prone to a significant neutral loss of water and, if at the N-terminus, in-source formation of pyroglutamic acid, which can complicate spectral interpretation. By understanding these fundamental differences and employing appropriate analytical protocols, researchers can leverage mass spectrometry to accurately characterize synthetic peptides containing this compound for applications in drug discovery and development.
References
Navigating the Spectral Landscape: A Comparative Guide to NMR Characterization of H-Glu(OMe)-OH Containing Peptides
For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of modified amino acids within a peptide sequence is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for this detailed characterization. This guide provides a comparative analysis of the NMR signatures of peptides containing H-Glu(OMe)-OH, a γ-methyl ester derivative of glutamic acid, against peptides with unmodified glutamic acid and the cyclized derivative, pyroglutamic acid. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to distinguish and characterize these important peptide modifications.
The incorporation of modified amino acids like this compound can significantly impact a peptide's conformation, stability, and biological activity. Therefore, precise analytical methods to confirm their presence and characterize their structural effects are crucial in peptide-based drug discovery and development.
Comparative Analysis of NMR Spectral Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound as a free amino acid, and for glutamic acid and pyroglutamic acid within a simple dipeptide context. This data provides a baseline for identifying these residues within a peptide sequence. The esterification at the γ-carboxyl group in this compound induces characteristic shifts, most notably for the γ-protons and the newly introduced methyl group.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | This compound (free) | Glutamic Acid in γ-Glu-Gly[1] | Pyroglutamic Acid in pGlu-peptide[2] |
| Hα | ~3.8 | 3.83 | 4.1 - 4.3 |
| Hβ | ~2.1 | 2.11 - 2.25 | 2.1 - 2.5 |
| Hγ | ~2.5 | 2.46 - 2.59 | 2.2 - 2.6 |
| OMe | ~3.6 | - | - |
| NH | ~8.3 | ~8.5 | ~8.0 |
Note: Chemical shifts can vary depending on the solvent, pH, and peptide sequence.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | This compound (free) | Glutamic Acid in γ-Glu-Gly[1] | Pyroglutamic Acid in pGlu-peptide[2] |
| Cα | ~54 | 54.9 | ~58 |
| Cβ | ~28 | 26.9 | ~29 |
| Cγ | ~31 | 32.1 | ~30 |
| Cδ | ~175 | 175.2 | ~180 (C=O in ring) |
| C' (α-carboxyl) | ~173 | 174.7 | ~175 |
| OMe | ~52 | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible NMR data acquisition and analysis.
Sample Preparation
-
Peptide Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For peptides containing this compound, the corresponding protected amino acid, Fmoc-Glu(OMe)-OH, is used during synthesis.
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Formulation: For NMR analysis, lyophilized peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O) to a final concentration of 1-5 mM. The pH of aqueous samples is adjusted using dilute DCl or NaOD.
NMR Data Acquisition
All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard 1D ¹H experiment is performed to obtain an overview of the proton signals.
-
¹³C NMR: A 1D ¹³C experiment with proton decoupling is used to identify the carbon resonances.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of individual amino acid residues by revealing through-bond proton-proton correlations.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proton-proton proximities, which is essential for determining the peptide's three-dimensional structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C resonances.
Visualizing the Workflow and Relationships
To facilitate a clearer understanding of the experimental process and the relationships between different NMR experiments, the following diagrams are provided.
Caption: Experimental workflow for NMR characterization of peptides.
Caption: Relationship between different NMR experiments and derived structural information.
References
A Comparative Guide to the Validation of H-Glu(OMe)-OH Incorporation in Synthetic Peptides
For researchers, scientists, and drug development professionals, the precise verification of modified amino acid incorporation into synthetic peptides is paramount. This guide provides a comparative analysis of three principal analytical techniques—Edman degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy—for the validation of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester) incorporation.
This document outlines the experimental protocols for each method, presents quantitative data in comparative tables, and utilizes visualizations to clarify complex workflows, enabling an informed decision on the most suitable validation strategy for your research needs.
Edman Degradation: Sequential Sequencing for N-Terminal Verification
Edman degradation offers a stepwise method for sequencing amino acids from the N-terminus of a peptide[1][2]. Its strength lies in providing unambiguous sequential data, which can be critical for confirming the precise location of a modified amino acid like this compound, especially when it is positioned at or near the N-terminus.
Expected Outcome for this compound
The presence of the methyl ester on the side chain of glutamic acid is not expected to interfere with the fundamental Edman chemistry, which targets the N-terminal alpha-amino group[3]. The key to successful validation lies in the identification of the resulting phenylthiohydantoin (PTH) derivative, PTH-Glu(OMe), during the HPLC analysis step. This requires a corresponding standard for retention time comparison[4][5][6].
Experimental Protocol
A generalized protocol for validating the incorporation of this compound at a specific position 'n' in a peptide sequence via Edman degradation is as follows:
-
Sample Preparation: A purified peptide sample (typically 10-100 picomoles) is loaded onto a protein sequencer's reaction cartridge[1].
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions (e.g., using a buffer at pH 8-9) to form a phenylthiocarbamyl (PTC)-peptide[2][7].
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using an anhydrous acid, such as trifluoroacetic acid (TFA)[7]. This step yields an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.
-
Conversion: The ATZ-amino acid is extracted and converted to the more stable PTH-amino acid derivative by treatment with aqueous acid[4].
-
HPLC Analysis: The resulting PTH-amino acid is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system. The retention time of the eluted PTH-derivative is compared against a standard chromatogram of known PTH-amino acids, including a synthesized PTH-Glu(OMe) standard[5][8].
-
Repetitive Cycles: The shortened peptide undergoes repeated cycles of coupling, cleavage, and conversion to identify subsequent amino acids. The appearance of PTH-Glu(OMe) at the expected cycle 'n' validates its incorporation.
Visualization of the Edman Degradation Workflow
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehu.eus [ehu.eus]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity with H-Glu(OMe)-OH Modified Peptides
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies towards modified peptides is paramount for assay development, drug discovery, and diagnostics. The introduction of modifications, such as the methylation of a glutamic acid residue to form H-Glu(OMe)-OH, can significantly alter the epitope recognized by an antibody. This guide provides a framework for comparing the cross-reactivity of antibodies against this specific modification, offering detailed experimental protocols and data presentation strategies.
Comparing Antibody Binding Affinity and Specificity
The primary goal when assessing cross-reactivity is to quantify the binding of an antibody to the target modified peptide versus its binding to the unmodified counterpart and other structurally similar but irrelevant peptides. The key parameters to compare are the binding affinity (typically represented by the dissociation constant, Kd) and the specificity, which is a measure of how exclusively the antibody binds to the intended target.
A lower Kd value indicates a higher binding affinity. A highly specific antibody will have a significantly lower Kd for the target modified peptide compared to the unmodified peptide and other controls.
Table 1: Comparative Binding Affinity of an Anti-H-Glu(OMe)-OH Peptide Antibody
| Peptide Antigen | Antibody Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (Kd) (nM) |
| This compound Peptide | e.g., 100 | e.g., 1.5 x 10^5 | e.g., 5.0 x 10^-4 | e.g., 3.3 |
| Unmodified Glu Peptide | e.g., 100 | e.g., 2.1 x 10^3 | e.g., 8.0 x 10^-3 | e.g., 3800 |
| Control Peptide 1 (e.g., H-Asp(OMe)-OH) | e.g., 100 | No significant binding | No significant binding | No significant binding |
| Control Peptide 2 (e.g., Scrambled Sequence) | e.g., 100 | No significant binding | No significant binding | No significant binding |
This table presents hypothetical data to illustrate how results should be structured. Actual values will be determined experimentally.
Experimental Methodologies
To generate the comparative data presented above, several key experiments are required. The following are standard protocols that can be adapted for the specific analysis of this compound modified peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Screening and Specificity
ELISA is a widely used method for detecting and quantifying the binding of an antibody to its antigen.[1][2][3][4] A peptide-down ELISA is particularly useful for screening antibodies against a panel of modified and unmodified peptides.
Experimental Workflow for Comparative ELISA
Caption: Workflow for comparative ELISA to assess antibody specificity.
Protocol:
-
Coating: Coat separate wells of a 96-well plate with 1-10 µg/mL of the this compound peptide, the unmodified glutamic acid peptide, and control peptides overnight at 4°C.[1][3][4]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1][3][4]
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.[1]
-
Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step.
-
Detection: Add the appropriate substrate (e.g., TMB for HRP) and measure the absorbance at the recommended wavelength.[2]
-
Analysis: Compare the signal intensity between the different peptide-coated wells to determine the relative binding of the antibody.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for measuring the kinetics of molecular interactions in real-time.[5][6][7][8] It provides quantitative data on the association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).[9]
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR to determine antibody binding kinetics.
Protocol:
-
Immobilization: Immobilize the antibody onto a suitable sensor chip surface.
-
Analyte Injection: Inject different concentrations of the this compound peptide over the sensor surface to measure the association phase.[5]
-
Dissociation: Flow buffer over the sensor surface to measure the dissociation of the peptide from the antibody.
-
Regeneration: Regenerate the sensor surface to remove the bound peptide.
-
Repeat: Repeat the process with the unmodified peptide and control peptides.
-
Data Analysis: Analyze the sensorgrams to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd) for each peptide-antibody interaction.[9]
Western Blotting for Complex Samples
Western blotting can be used to assess the specificity of the antibody in a more complex biological sample, such as a cell lysate, where the modified peptide may be part of a larger protein.[10][11][12]
Protocol:
-
Sample Preparation: Prepare protein lysates from cells that are expected to contain the this compound modified protein and from control cells.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-H-Glu(OMe)-OH antibody.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Detect the signal using an appropriate substrate.
-
Analysis: A specific antibody should produce a single band at the expected molecular weight of the target protein in the relevant sample, with no or minimal bands in the control samples.
Peptide Competition Assay for Western Blotting:
To further confirm specificity, a peptide competition assay can be performed.[11]
-
Pre-incubate the primary antibody with an excess of the this compound peptide before adding it to the membrane.
-
If the antibody is specific, the peptide in solution will bind to the antibody and prevent it from binding to the protein on the membrane, resulting in a significant reduction or complete disappearance of the band.[11]
-
In contrast, pre-incubation with an irrelevant peptide should not affect the antibody's binding to the target protein on the membrane.
Potential Signaling Pathways and Biological Context
While the direct signaling pathways involving this compound are not established, glutamic acid modifications can play a role in various cellular processes. For instance, carboxylation of glutamate residues is crucial for the function of proteins involved in blood coagulation. Methylation of glutamate could potentially modulate protein-protein interactions, enzyme activity, or protein stability.
Hypothetical Signaling Pathway Involving a Methylated Protein
Caption: A hypothetical signaling pathway where protein methylation is a key event.
This diagram illustrates a potential scenario where an external stimulus leads to the activation of a methyltransferase, which then modifies "Protein X" at a glutamic acid residue. This modification could then trigger a downstream cellular response. An antibody specific to the this compound modification on Protein X would be an invaluable tool to study this pathway.
Conclusion
The rigorous assessment of antibody cross-reactivity with modified peptides such as this compound is crucial for the reliability and accuracy of downstream applications. By employing a combination of ELISA for initial screening, SPR for detailed kinetic analysis, and Western blotting for validation in complex samples, researchers can generate robust and comparable data. This guide provides the necessary framework and protocols to systematically evaluate antibody performance, ensuring the selection of highly specific and high-affinity reagents for your research needs.
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. ulab360.com [ulab360.com]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. lifetein.com [lifetein.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pacificimmunology.com [pacificimmunology.com]
A Comparative Guide to Functional Assays for Proteins Containing H-Glu(OMe)-OH Residues
For Researchers, Scientists, and Drug Development Professionals
The recent discovery of glutamate methylation (H-Glu(OMe)-OH) as a post-translational modification (PTM), particularly on histone proteins, has opened new avenues for understanding the epigenetic regulation of gene expression and other cellular processes. This guide provides a comparative overview of functional assays that can be employed to investigate the roles of proteins containing this compound residues. We will delve into the principles of these assays, present available experimental data, and offer detailed protocols for key methodologies.
Introduction to Glutamate Methylation
Glutamate methylation involves the addition of a methyl group to the gamma-carboxyl group of a glutamic acid residue, a reaction catalyzed by protein carboxyl methyltransferases (PCMTs).[1][2] This modification neutralizes the negative charge of the glutamate side chain, a change that can significantly impact protein structure, protein-protein interactions, and ultimately, protein function.[2] Initial studies on histone H4 have shown that glutamate methylation can disrupt interactions with neighboring histones, potentially leading to alterations in nucleosome stability and gene transcription.[3]
Comparative Analysis of Functional Assays
The functional characterization of proteins containing this compound residues is still an emerging field. Consequently, many of the assays described below are adaptations of methods originally developed for other PTMs, such as lysine and arginine methylation. The choice of assay will depend on the specific biological question, the available resources, and the nature of the protein of interest.
Table 1: Comparison of Key Functional Assays
| Assay Type | Principle | Throughput | Sensitivity | Key Application for this compound |
| Mass Spectrometry | Identifies and quantifies PTMs based on mass-to-charge ratio of peptide fragments. | Low to Medium | High | Identification and site-mapping of glutamate methylation.[4] |
| In Vitro Enzymatic Assay | Measures the activity of PCMTs by detecting the transfer of a labeled methyl group to a substrate. | Medium | High | Characterizing PCMT substrate specificity and kinetics.[5] |
| Dot Blot Assay | Immobilized proteins are detected using a specific antibody. | High | Medium | Semi-quantitative detection of glutamate-methylated proteins (requires specific antibody).[6] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding or modification. | Medium to High | Medium | Assessing the impact of glutamate methylation on protein stability and interactions in a cellular context.[7][8] |
| Chromatin Immunoprecipitation (ChIP) | Enriches for specific protein-DNA interactions using an antibody against the protein of interest. | Low to Medium | High | Determining the genomic localization of histone glutamate methylation and its correlation with gene expression.[9] |
In-Depth Look at Key Functional Assays
Mass Spectrometry: The Gold Standard for Identification and Quantification
Mass spectrometry (MS) is the cornerstone for identifying and quantifying glutamate methylation sites.[10] It provides unambiguous evidence of the modification and can pinpoint the exact location on the protein.
Experimental Workflow:
Detailed Protocol: Identification of Glutamate Methylation Sites by LC-MS/MS
-
Protein Extraction and Digestion:
-
Extract total protein from cells or tissues of interest.
-
Reduce and alkylate the protein sample.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
-
Peptide Separation:
-
Separate the peptide mixture using liquid chromatography (LC).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Introduce the separated peptides into a mass spectrometer.
-
Select precursor ions (peptides) for fragmentation.
-
Fragment the precursor ions and measure the mass-to-charge ratio of the resulting fragment ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptide sequences.
-
Use specialized software to identify peptides with a mass shift corresponding to methylation (+14.01565 Da) on glutamic acid residues.
-
Manually validate the spectra to confirm the site of methylation.[4]
-
In Vitro Enzymatic Assays: Probing PCMT Activity
These assays are crucial for identifying substrates of PCMTs and for characterizing the kinetics of the methylation reaction. A common approach involves the use of a radioactive methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
Experimental Workflow:
Detailed Protocol: In Vitro Methylation Assay using [³H]SAM
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified protein carboxyl methyltransferase (PCMT), the substrate protein (e.g., a histone or a candidate protein), and S-adenosyl-L-[methyl-³H]methionine in a suitable reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
-
Detection of Methylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the methylated protein band by autoradiography or phosphorimaging.
-
-
Quantification:
-
Quantify the radioactive signal to determine the extent of methylation.
-
Dot Blot Assay: A High-Throughput Screening Method
The dot blot assay offers a simpler and higher-throughput alternative to Western blotting for the semi-quantitative detection of protein methylation. Crucially, this assay is contingent on the availability of a highly specific antibody that recognizes the this compound modification. While such antibodies are not yet commercially widespread, this protocol provides a framework for their future application.
Experimental Workflow:
Detailed Protocol: Dot Blot for this compound Detection
-
Sample Preparation:
-
Prepare serial dilutions of your protein samples (e.g., cell lysates or purified proteins).
-
-
Membrane Preparation and Spotting:
-
Activate a PVDF membrane by briefly incubating in methanol, followed by equilibration in transfer buffer. For nitrocellulose membranes, no activation is needed.
-
Carefully spot a small volume (1-2 µL) of each protein dilution onto the membrane.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager.
-
-
Analysis:
-
Quantify the intensity of the dots to determine the relative abundance of glutamate-methylated protein in each sample.[6]
-
Signaling Pathways and Functional Implications
The functional consequences of glutamate methylation are beginning to be unraveled, with initial evidence pointing towards a role in regulating chromatin structure and gene expression.
As depicted in the hypothetical pathway, cellular signals could modulate the activity of PCMTs, leading to changes in histone glutamate methylation. This, in turn, may alter chromatin structure by disrupting histone-histone interactions, ultimately leading to the regulation of gene expression and a specific cellular response.[3][11] Further research using the functional assays described in this guide will be essential to elucidate the precise signaling networks and downstream effects governed by this novel post-translational modification.
Conclusion
The study of proteins containing this compound residues is a rapidly advancing field. While specific tools and datasets are still under development, the adaptation of existing powerful techniques provides a solid foundation for investigation. Mass spectrometry is indispensable for the discovery and validation of this modification, while enzymatic and cellular assays will be critical in dissecting its functional roles. As our understanding of the "glutamate methylome" grows, so too will our ability to target this modification for therapeutic intervention in a variety of diseases.
References
- 1. Protein methylation - Wikipedia [en.wikipedia.org]
- 2. Identification and Validation of Eukaryotic Aspartate and Glutamate Methylation in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Methylation, a Novel Histone Mark in Diatoms: Mass Spectrometry Identification and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and validation of eukaryotic aspartate and glutamate methylation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amplification and detection of substrates for protein carboxyl methyltransferases in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Histone Modifications at Specific Gene Loci in Single Cells in Histological Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of H-Glu(OMe)-OH: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of H-Glu(OMe)-OH (L-Glutamic acid α-methyl ester), a common amino acid derivative used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical should be familiar with its potential hazards and take appropriate precautions.
Hazard Identification:
-
GHS Pictogram:
-
GHS07: Warning[1]
-
-
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
A comprehensive summary of key safety and property data is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | [1][2] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white powder | [1][3] |
| Melting Point | 145°C | [1] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |
| Solubility | Soluble in water, sparingly soluble in methanol | [1] |
| Hazard Classifications | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to collect it as chemical waste for pickup by a certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep any solid this compound into a designated, labeled hazardous waste container.
-
Use spark-proof tools for collection to avoid ignition sources.[4]
-
The container must be suitable for solid chemical waste, clearly labeled "Hazardous Waste," and include the chemical name: "this compound."
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be placed in the same designated solid hazardous waste container.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
The container should be labeled "Hazardous Waste" and specify the contents, including "this compound" and any other solvents or solutes present.
-
Ensure the pH of the solution is neutral (6-8) before adding it to the waste container to prevent reactions with other waste streams.
-
Step 2: Container Management
-
Keep all hazardous waste containers tightly closed except when adding waste.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Ensure all labels are legible and complete.
Step 3: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional guidelines for waste manifest and pickup procedures.
Emergency Procedures
-
Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
-
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Ingestion: Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[4]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling H-Glu(OMe)-OH
Essential Safety and Handling Guide: H-Glu(OMe)-OH
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety protocols for structurally similar amino acid derivatives and general laboratory safety principles. All personnel must conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's environmental health and safety department.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the use of appropriate personal protective equipment is mandatory. The table below summarizes the required PPE for handling this compound.[1]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] Gloves should be inspected for tears or holes before each use. |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles that could cause eye irritation or injury. |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect against skin contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound from receipt to disposal.
Experimental Protocols: Handling the Compound
-
Preparation and Engineering Controls: All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Before beginning work, ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Transferring the Compound: To prevent the generation of dust, use appropriate tools, such as a spatula, for transferring the solid material.[1] Avoid shaking the container or performing actions that could aerosolize the powder.
-
In Case of a Spill:
-
Evacuate the immediate area to prevent unnecessary exposure.
-
If the spill is small and you are trained to handle it, wear all appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the solid material into a sealed, labeled container for hazardous waste disposal. Avoid dry sweeping, which can create dust.
-
First-Aid Measures
-
Inhalation: Move the affected person into fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Storage and Disposal Plan
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Disposal: All waste materials, including empty containers and contaminated PPE, must be collected in a sealed, properly labeled hazardous waste container. Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.
Mandatory Visualizations
The following diagrams provide a visual representation of the safe handling workflow and the logical relationship between chemical hazards and protective measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
